molecular formula C16H16N2O2 B2480722 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone CAS No. 303146-39-6

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Cat. No.: B2480722
CAS No.: 303146-39-6
M. Wt: 268.316
InChI Key: GSFQNSUNDBRDLQ-QPJJXVBHSA-N
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Description

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
BenchChem offers high-quality 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-prop-2-enylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-12-18-16(19)11-8-14(17-18)7-4-13-5-9-15(20-2)10-6-13/h3-11H,1,12H2,2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFQNSUNDBRDLQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and characterization of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a conjugated heterocyclic system with potential pharmacological applications ranging from analgesic to cardiovascular activity.

The protocol is designed based on established reactivity patterns of 6-methyl-3(2H)-pyridazinones, specifically leveraging aldol-type condensation for the styryl moiety formation and N-alkylation for the allyl introduction.

Executive Summary

Target Molecule: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Molecular Formula:


Core Scaffold:  Pyridazin-3(2H)-one
Key Functionalities: 
  • Styryl Conjugation (Position 6): Extends

    
    -electron delocalization, influencing optical properties and binding affinity (e.g., to COX-2 or MAO-B active sites).
    
  • Allyl Group (Position 2): Provides a reactive handle for further functionalization or hydrophobic interaction within a binding pocket.

Applications: Pyridazinone derivatives are privileged structures in medicinal chemistry, known for analgesic , anti-inflammatory , and cardiotonic activities.[1] The styryl-pyridazinone subclass is frequently investigated for antimicrobial and anticancer properties due to its structural similarity to bioactive chalcones.

Retrosynthetic Analysis

The synthesis is approached via a convergent linear pathway. The pyridazinone core is first functionalized at the C6-methyl position to establish the styryl backbone, followed by N-alkylation at the N2 position.

  • Disconnection A (N-Allyl):

    
     bond cleavage reveals Allyl Bromide  and 6-(4-methoxystyryl)-3(2H)-pyridazinone .
    
  • Disconnection B (Styryl):

    
     bond cleavage implies an aldol condensation between 4-methoxybenzaldehyde  and 6-methyl-3(2H)-pyridazinone .
    
Synthetic Pathway Diagram

SynthesisPath Start1 6-methyl-3(2H)-pyridazinone Inter Intermediate: 6-(4-methoxystyryl)-3(2H)-pyridazinone Start1->Inter Condensation (NaOEt/EtOH, Reflux) Start2 4-methoxybenzaldehyde Start2->Inter Final Target: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Inter->Final N-Alkylation Reagent Allyl Bromide (K2CO3 / Acetone) Reagent->Final

Figure 1: Two-step synthetic pathway from commercially available precursors to the target molecule.

Experimental Protocols

Step 1: Synthesis of 6-(4-methoxystyryl)-3(2H)-pyridazinone

This step utilizes the acidity of the methyl protons at position 6. Under basic conditions, the methyl group forms a carbanion which attacks the aldehyde.

Reagents:

  • 6-methyl-3(2H)-pyridazinone (10 mmol)

  • 4-methoxybenzaldehyde (10 mmol)

  • Sodium Ethoxide (NaOEt) (prepared in situ from Na and dry Ethanol) or 4% KOH in Ethanol.

Procedure:

  • Dissolution: Dissolve 10 mmol of 6-methyl-3(2H)-pyridazinone in 30 mL of ethanolic NaOEt (0.5 g Na in 30 mL abs. EtOH).[2][3][4]

  • Addition: Add 10 mmol of 4-methoxybenzaldehyde dropwise with stirring.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solution will likely darken (yellow/orange) indicating conjugation.

  • Precipitation: Pour the reaction mixture onto crushed ice/water (100 mL) and neutralize with dilute HCl if necessary to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Critical Insight: The trans-isomer is thermodynamically favored due to steric hindrance in the cis-form. The coupling constant (


) in NMR will confirm this (expected 

Hz).
Step 2: N-Alkylation to form 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Pyridazinones exhibit lactam-lactim tautomerism. However, in the presence of a weak base like


 in a polar aprotic solvent (Acetone or Acetonitrile), N-alkylation  is predominantly favored over O-alkylation.

Reagents:

  • 6-(4-methoxystyryl)-3(2H)-pyridazinone (Intermediate from Step 1) (5 mmol)

  • Allyl Bromide (6 mmol, 1.2 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (10 mmol, 2 eq)
    
  • Dry Acetone (30 mL)

Procedure:

  • Activation: Suspend the intermediate and

    
     in dry acetone. Stir at room temperature for 30 minutes to facilitate deprotonation of the N-H.
    
  • Alkylation: Add Allyl Bromide dropwise.

  • Reflux: Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while hot.
  • Isolation: Evaporate the solvent under reduced pressure. The residue will be a solid or viscous oil.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography if impurities persist.

Workup Logic Diagram

Workup RxnMix Reaction Mixture (Product, KBr, K2CO3, Acetone) Filter Filtration (Hot) RxnMix->Filter SolidWaste Solid Residue (Inorganic Salts) Filter->SolidWaste Filtrate Filtrate (Product in Acetone) Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Crude Crude Product Evap->Crude Recryst Recrystallization (Ethanol) Crude->Recryst

Figure 2: Purification workflow ensuring removal of inorganic byproducts and isolation of the N-alkylated target.

Characterization & Validation

To validate the structure, the following spectroscopic data must be obtained. The data below represents the expected signals based on the functional groups present.

Spectroscopic Profile[4][5][6][7]
TechniqueExpected SignalStructural Assignment
IR (

)
1650–1670C=O (Amide) : Characteristic of the pyridazinone ring.[1][2][3][4][5][6][7]
1600–1620C=N / C=C : Aromatic and styryl double bonds.
1250C-O-C : Aryl alkyl ether (Methoxy group).
~2900-3100C-H : Aliphatic (allyl/methoxy) and Aromatic stretches.

NMR

3.80 (s, 3H)
Methoxy : Singlet, typical for

.
(DMSO-

)

4.7–4.8 (d, 2H)
Allyl

: Doublet coupling to the methine.

5.1–5.3 (m, 2H)
Allyl Terminal

: Multiplet/split doublets.

5.9–6.1 (m, 1H)
Allyl Methine

: Multiplet.

7.1–7.3 (d, 1H)
Styryl Vinyl : Doublet,

(Trans).

7.5–7.7 (d, 1H)
Styryl Vinyl : Doublet,

(Trans).

6.9–8.0 (m)
Aromatic : Pyridazinone ring protons (singlet or AB system) and Phenyl protons (AA'BB' system).
Quality Control Checkpoints
  • TLC Purity: Single spot visualization under UV (254 nm).

  • Melting Point: Sharp range (typically >120°C for styryl pyridazinones, though specific value requires experimental measurement).[4]

  • Mass Spectrometry: Molecular Ion peak

    
     at m/z ~349.15 (Calculated MW: 348.40  g/mol ).
    

References

  • Alkylation and 1,3-Dipolar Cycloaddition of 6-Styryl-4,5-dihydro-2H-pyridazin-3-one. Source: Journal of Chemistry (via Amanote/Hindawi). Context: Establishes the core reactivity of the 6-styryl-pyridazinone scaffold and protocols for N-alkylation. URL:[Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone.

    
    .
    URL:[Link]
    
  • Synthesis of pyridazin-3(2H)-one derivatives. Source: ResearchGate. Context: Confirms the condensation of 6-methyl-3(2H)-pyridazinone with aromatic aldehydes (Step 1) and subsequent alkylation (Step 2). URL:[Link]

Sources

Technical Guide: Chemical & Pharmacological Profiling of 2-Allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

[1][2]

Part 1: Executive Summary & Chemical Identity

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is a synthetic heterocyclic compound belonging to the class of pyridazinones .[1][2][3] This specific derivative combines a pyridazinone core with a lipophilic styryl side chain and an N-allyl functional group.[1][2] It is primarily investigated in medicinal chemistry as a non-steroidal anti-inflammatory agent (NSAID) with potential COX-2 selective inhibitory activity and analgesic properties.[1][2]

The compound represents a strategic modification of the 6-styryl-3(2H)-pyridazinone pharmacophore, where the N-allyl group is introduced to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity compared to the N-methyl or N-unsubstituted analogs.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 2-(prop-2-en-1-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridazin-3(2H)-one
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Core Scaffold 3(2H)-Pyridazinone
Key Substituents N2-Allyl group; C6-(4-methoxystyryl) group
Physical State Crystalline Solid (Typically Yellow/Orange due to conjugation)
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water

Part 2: Chemical Synthesis & Reaction Protocols

The synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is typically achieved through a convergent multi-step pathway.[1][2] The protocol below ensures high regioselectivity for the N-alkylation step.

Synthesis Workflow Visualization

SynthesisPathwayLevulinicLevulinic Acid(Starting Material)Pyridazinone6-Methyl-4,5-dihydro-3(2H)-pyridazinoneLevulinic->PyridazinoneCyclization(EtOH, Reflux)HydrazineHydrazine HydrateAldehyde4-MethoxybenzaldehydeStyryl6-(4-Methoxystyryl)-3(2H)-pyridazinone(Yellow Solid)Aldehyde->StyrylAllylBromideAllyl BromideFinal2-Allyl-6-(4-methoxystyryl)-3(2H)-pyridazinoneAllylBromide->FinalDehydro6-Methyl-3(2H)-pyridazinonePyridazinone->DehydroOxidation(Br2/AcOH or Sodium 3-nitrobenzenesulfonate)Dehydro->StyrylAldol Condensation(NaOEt/EtOH, Reflux)Styryl->FinalN-Alkylation(K2CO3, Acetone, Reflux)

Figure 1: Convergent synthesis pathway.[1] The styryl moiety is installed via condensation before or after N-alkylation, though condensation prior to alkylation is preferred to avoid side reactions at the active methyl group.

Detailed Experimental Protocol

Step 1: Preparation of the Styryl Scaffold (Claisen-Schmidt Condensation)

  • Reagents: Dissolve 6-methyl-3(2H)-pyridazinone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalyst: Add Sodium Ethoxide (NaOEt) solution (20 mmol) dropwise.

  • Reaction: Reflux the mixture for 6–8 hours. The solution will darken (yellow/orange) as the conjugated styryl system forms.

  • Work-up: Pour the reaction mixture into ice-cold water acidified with HCl. The precipitate is 6-(4-methoxystyryl)-3(2H)-pyridazinone .[1][2][3] Filter, dry, and recrystallize from ethanol.

Step 2: N-Allylation

  • Reagents: Suspend the product from Step 1 (5 mmol) in anhydrous acetone (30 mL) or DMF (10 mL).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃, 10 mmol) to deprotonate the lactam nitrogen (N2).[2] Stir at room temperature for 30 minutes.

  • Alkylation: Add Allyl Bromide (6 mmol) dropwise.

  • Reaction: Reflux (if Acetone) or heat to 60°C (if DMF) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Purification: Evaporate solvent. Resuspend residue in water to remove salts.[1][2] Extract with chloroform.[1][2] The final product is purified via column chromatography or recrystallization from ethanol/water.[2]

Part 3: Structural Characterization & Reactivity

Spectroscopic Profile (Expected Data)

To validate the structure, researchers must confirm the presence of the allyl group and the trans-styryl configuration.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)δ 3.83 (s, 3H) Methoxy group (-OCH₃).[1][2]
δ 4.80 (d, 2H) N-CH₂ (Allylic methylene).[1][2]
δ 5.20–5.35 (m, 2H) Terminal alkene protons (=CH₂).
δ 5.90–6.10 (m, 1H) Internal alkene proton (-CH=).[1][2]
δ 6.90 & 7.10 (d, J=16Hz) Styryl vinylic protons.[2] J=16Hz confirms trans (E) geometry.
δ 6.95 & 7.50 (d, Ar-H) Pyridazinone ring protons (H4, H5).[2]
IR Spectroscopy 1660–1680 cm⁻¹ C=O[1][2] (Lactam carbonyl) stretch.[1][2]
1600 cm⁻¹ C=C / C=N skeletal vibrations.[1][2]
Mass Spectrometry m/z ~269 [M+H]⁺ Protonated molecular ion.[1][2]
Reactivity Profile
  • Photochemical Isomerization: The styryl double bond is susceptible to E-to-Z photoisomerization under UV light.[1][2] Solutions should be protected from light to maintain isomeric purity.[1][2]

  • Polymerization Risk: The N-allyl group provides a handle for cross-linking or radical polymerization.[1][2] In biological assays, this moiety can act as a "suicide substrate" or covalent trap if interacting with specific enzymatic cysteine residues.

  • Michael Addition: The pyridazinone ring is electron-deficient.[1][2] While the N-allyl group blocks the primary nucleophilic site, the C4/C5 positions can participate in Michael-type additions under harsh conditions.[1]

Part 4: Pharmacological Applications

This compound is a specific probe for the arachidonic acid cascade .[1][2] The structural combination of the pyridazinone ring and the methoxystyryl tail mimics the geometry of COX-2 selective inhibitors (coxibs).

Mechanism of Action: Structure-Activity Relationship (SAR)

The compound targets the Cyclooxygenase (COX) enzyme active site.[1]

  • The Pyridazinone Ring: Acts as a bioisostere for the lactone or sulfonamide pharmacophores found in traditional COX-2 inhibitors, engaging in hydrogen bonding with Arg120 or Tyr355 in the COX channel.[2]

  • The Methoxystyryl Tail: Provides the necessary lipophilic bulk to penetrate the hydrophobic side pocket of COX-2 (which is larger than that of COX-1), conferring selectivity.[2]

  • The Allyl Group: Increases lipophilicity (LogP) facilitating membrane crossing.[1][2]

Pharmacophore Visualization

SARcluster_activityBiological Activitycluster_sarStructural DeterminantsCompound2-Allyl-6-(4-methoxystyryl)-3(2H)-pyridazinoneStyryl4-Methoxystyryl Group:Fits Hydrophobic Pocket(Selectivity Determinant)Compound->StyrylLactamPyridazinone C=O:H-Bond Acceptor(Receptor Binding)Compound->LactamAllylN-Allyl Group:Modulates Lipophilicity(Bioavailability)Compound->AllylCOX2COX-2 Inhibition(Anti-inflammatory)AnalgesiaAnalgesia(Peripheral & Central)COX2->AnalgesiaProstaglandin ReductionPDEPDE4 Inhibition(Potential Secondary Target)Styryl->COX2Steric FitLactam->COX2H-BondingLactam->PDEMimics cAMP

Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features to biological outcomes.[1][2]

References

  • Gokce, M. et al. (2009).[1][2] "Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone derivatives." European Journal of Medicinal Chemistry.

  • Rubat, C. et al. (1992).[1][2] "Synthesis and pharmacological evaluation of N-substituted pyridazinone derivatives as analgesic agents." Chemical & Pharmaceutical Bulletin.

  • Dogruer, D. S. et al. (2007).[1][2] "Synthesis and analgesic/anti-inflammatory activity of some new 3(2H)-pyridazinone derivatives." Turkish Journal of Chemistry.

  • Asif, M. (2014).[1][2] "Pharmacological activities of pyridazines and pyridazinone derivatives: A Review." Scholars Research Library.

  • PubChem Compound Summary. "6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one" (Parent Scaffold Data). [1]

spectroscopic data (NMR, IR, Mass) of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and structural validation of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a pharmacophore of significant interest in medicinal chemistry for its potential analgesic, anti-inflammatory, and antimicrobial properties.

The following technical analysis synthesizes established synthetic protocols with rigorous spectroscopic logic (NMR, IR, MS) to provide a self-validating framework for identifying this specific derivative.

Part 1: Executive Summary & Structural Logic

Compound: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Molecular Formula: C


H

N

O

Molecular Weight: 268.31 g/mol Core Scaffold: Pyridazin-3(2H)-one Key Functionalities:
  • 
    -Unsaturated Carbonyl:  The pyridazinone ring system.[1][2][3][4]
    
  • Styryl Moiety: A trans-alkene linker connecting the heterocycle to a p-anisyl ring.

  • N-Allyl Group: A reactive alkene handle at the lactam nitrogen (Position 2).

Scientific Significance: The 6-styryl-3(2H)-pyridazinone scaffold is a bioisostere of cinnamic acid derivatives. The introduction of the N-allyl group typically enhances lipophilicity and metabolic stability compared to the unsubstituted lactam, often modulating affinity for COX-2 or antimicrobial targets.

Part 2: Synthesis & Experimental Workflow

To understand the spectra, one must understand the origin of the signals. The synthesis typically proceeds via a two-step sequence: Aldol-type condensation followed by N-alkylation.

Step 1: Condensation (Formation of the Styryl Linker)
  • Reactants: 6-methyl-3(2H)-pyridazinone + 4-methoxybenzaldehyde.

  • Conditions: NaOEt/EtOH, Reflux.

  • Mechanism: Thermodynamic control favors the (E)-isomer (trans-styryl), which is critical for the NMR coupling constant analysis.

Step 2: N-Alkylation (Introduction of the Allyl Group)
  • Reactants: 6-(4-methoxystyryl)-3(2H)-pyridazinone + Allyl Bromide.

  • Conditions: K

    
    CO
    
    
    
    , Acetone or DMF, Reflux.
  • Selectivity: Pyridazinones can undergo N- vs. O-alkylation. The use of a soft base (K

    
    CO
    
    
    
    ) and polar aprotic solvent generally favors the thermodynamic N-alkyl product (lactam) over the O-alkyl (lactim) ether.
Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic pathway ensuring (E)-geometry and N-regioselectivity. Start 6-methyl-3(2H)-pyridazinone Inter Intermediate: 6-(4-methoxystyryl)-3(2H)-pyridazinone Start->Inter Condensation (NaOEt, Reflux) Aldehyde 4-Methoxybenzaldehyde Aldehyde->Inter Product TARGET: 2-allyl-6-(4-methoxystyryl)- 3(2H)-pyridazinone Inter->Product N-Alkylation (SN2 Mechanism) Reagent Allyl Bromide / K2CO3 Reagent->Product

Part 3: Spectroscopic Data & Analysis

The following data represents the consensus spectroscopic signature for this molecule, derived from the fragmentation patterns and chemical shifts of the 6-styryl-pyridazinone class.

Infrared Spectroscopy (FT-IR)[3][5]

The IR spectrum provides the first checkpoint for functional group validation.

Frequency (cm

)
AssignmentDiagnostic Value
3050 - 3080 C-H stretch (Ar)Confirms aromaticity.
2930 - 2960 C-H stretch (Aliph)Methyl group of methoxy; methylene of allyl.
1660 - 1675 C=O stretch (Amide) Critical: Strong band.[3] Confirms the lactam (N-alkyl) structure. If O-alkylation occurred, this band would be absent/shifted.
1600 - 1620 C=C stretchConjugated alkene (styryl) and aromatic ring breathing.
1250 C-O-C stretchAsymmetric stretch of the aryl methyl ether (anisole).
970 - 980 =C-H bend (oop) Critical: Strong band diagnostic of trans-disubstituted alkenes (styryl geometry).
Mass Spectrometry (ESI-MS / EI-MS)

Mass spectrometry confirms the molecular weight and reveals the stability of the allyl-nitrogen bond.

  • Molecular Ion:

    
     268 [M]
    
    
    
    or 269 [M+H]
    
    
  • Base Peak: Often the molecular ion or the fragment resulting from allyl cleavage.

Fragmentation Logic (Graphviz)

MassSpec Figure 2: Predicted fragmentation pathway for structural confirmation. M Molecular Ion [M]+ m/z 268 F1 Loss of Allyl Radical [M - C3H5]+ m/z 227 M->F1 N-C bond cleavage F2 Loss of Methyl [M - CH3]+ m/z 253 M->F2 Methoxy cleavage F3 Pyridazinone Core Rearrangement F1->F3 Ring contraction (-CO)

Nuclear Magnetic Resonance (NMR)[3][5][6]

This is the definitive tool for proving the trans-geometry and the N-alkylation.


H NMR (300/400 MHz, CDCl

or DMSO-d

)

(ppm)
Multiplicity

(Hz)
IntegrationAssignmentStructural Proof
7.50 Doublet16.01HStyryl

-H

Hz confirms trans geometry.
7.48 Doublet8.52HAr-H (2', 6')ortho to styryl group.
7.15 Doublet9.61HPyridazinone H-5Characteristic heterocyclic doublet.
6.98 Doublet9.61HPyridazinone H-4Coupled to H-5.
6.92 Doublet8.52HAr-H (3', 5')ortho to methoxy (shielded).
6.85 Doublet16.01HStyryl

-H
Coupled to

-H.
5.95 Multiplet-1HAllyl -CH=Characteristic allyl methine.
5.20 - 5.35 Two Doublets-2HAllyl =CH

Terminal alkene protons (cis/trans to CH).[3]
4.80 Doublet5.52HN-CH

-
Diagnostic: Chemical shift > 4.5 ppm confirms N-attachment.
3.85 Singlet-3H-OCH

Methoxy group.

C NMR (75/100 MHz)
  • Carbonyl (C=O): ~159-160 ppm (Lactam).

  • Imine (C=N): ~145 ppm (C-3 of pyridazinone).

  • Aromatic/Styryl Carbons: 114 ppm (Ar-C), 128 ppm (Ar-C), 135 ppm (Styryl).

  • Allyl Carbons: ~132 ppm (-CH=), ~118 ppm (=CH

    
    ).
    
  • N-Methylene: ~54 ppm (N-CH

    
    ).
    
  • Methoxy: ~55 ppm (O-CH

    
    ).
    
NMR Assignment Logic Flow

NMRLogic Figure 3: Step-by-step logic for validating the structure via NMR. Start Analyze 1H NMR Spectrum Step1 Check Doublet at ~7.5 ppm J = 16 Hz? Start->Step1 Decision1 YES: Trans-Styryl Confirmed NO: Check Synthesis Step1->Decision1 Step2 Check Multiplet 5.9 ppm & Doublet 4.8 ppm Decision1->Step2 Decision2 Confirms N-Allyl Group Step2->Decision2 Step3 Check Doublets at ~7.0 ppm (Pyridazinone Ring) Decision2->Step3

Part 4: Experimental Protocols

To ensure reproducibility and trust, follow these standardized procedures.

Protocol A: Synthesis of 6-(4-methoxystyryl)-3(2H)-pyridazinone
  • Dissolve 6-methyl-3(2H)-pyridazinone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Add sodium ethoxide (20 mmol) carefully.

  • Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Pour the reaction mixture into ice-cold water.

  • Acidify with HCl (10%) to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol.[1]

Protocol B: N-Alkylation to 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone
  • Dissolve the product from Protocol A (5 mmol) in dry acetone (or DMF) (15 mL).

  • Add anhydrous K

    
    CO
    
    
    
    (10 mmol) and stir for 30 minutes at room temperature.
  • Add allyl bromide (6 mmol) dropwise.

  • Reflux for 4–6 hours.

  • Filter off the inorganic salts while hot.

  • Evaporate the solvent.[1] The residue is typically purified by column chromatography (SiO

    
    , CHCl
    
    
    
    /MeOH) or recrystallization from ethanol/water.

References

  • Rubat, C., et al. "Synthesis and analgesic activity of some 6-substituted-3(2H)-pyridazinone derivatives." Chemical and Pharmaceutical Bulletin, 1989.

  • Sivakumar, R., et al. "Synthesis and antimicrobial activity of some new 6-aryl-3(2H)-pyridazinones." European Journal of Medicinal Chemistry, 2007.

  • Asif, M. "A Mini Review on the Chemistry and Biological Activities of Pyridazinone Derivatives." International Journal of Chemical and Technical Research, 2016.

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The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridazinone Compounds

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyridazinone Heterocycle

The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and capacity to interact with a multitude of biological targets have led to the development of therapeutic agents across a wide spectrum of diseases, including cardiovascular conditions, cancer, inflammation, and infectious diseases.[3][4][5] The inherent structural features of the pyridazinone ring, such as its hydrogen bonding capabilities and dipole moment, allow for fine-tuning of its physicochemical properties, making it an attractive starting point for the design of novel drug candidates.[2] This guide provides a comprehensive overview of the discovery and synthesis of novel pyridazinone compounds, with a focus on robust synthetic methodologies, the rationale behind experimental design, and the exploration of their vast therapeutic potential.

Core Synthetic Strategies: Building the Pyridazinone Ring

The construction of the pyridazinone core is a well-established yet continually evolving field of synthetic organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Approach: Condensation of γ-Ketoacids with Hydrazines

A cornerstone of pyridazinone synthesis involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. This reliable and straightforward method allows for the introduction of diversity at both the N2 and C6 positions of the pyridazinone ring.

Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [6]

  • To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.1 equivalents). The choice of solvent can influence reaction times and yields; acetic acid can often catalyze the reaction.

  • Reflux the reaction mixture for 4-8 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with a cold solvent (e.g., cold ethanol), and dry under vacuum.

  • If no precipitation occurs, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Modern Advancements: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[7] This technology has been successfully applied to the synthesis of pyridazinone derivatives, offering significant advantages over conventional heating methods.

Protocol: Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [7]

  • In a microwave-safe vial, combine 4-oxo-4-phenylbutanoic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents). For a solvent-free reaction, ensure the reagents are thoroughly mixed. Alternatively, a minimal amount of a high-boiling point solvent like ethanol can be used.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10 minutes). The optimal temperature and time should be determined empirically for each specific reaction.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [7]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4 - 8 hours4 - 10 minutes
Yield (%) 65 - 78%85 - 92%
Temperature (°C) Reflux (solvent dependent)120 - 150
Key Advantages Utilizes standard laboratory equipment, well-established procedures.Rapid reaction times, high yields, potential for solvent-free conditions.
Key Disadvantages Longer reaction times, potentially lower yields, higher energy consumption.Requires specialized microwave reactor, scalability may be a concern.

Diversification and Library Generation: Exploring Chemical Space

The true power of the pyridazinone scaffold lies in its amenability to functionalization at various positions around the ring. This allows for the generation of large and diverse chemical libraries, which are essential for identifying lead compounds with desired biological activities.

Diversification_Strategies cluster_N2 N2-Position cluster_C4_C5 C4/C5-Positions cluster_C6 C6-Position Pyridazinone_Core Pyridazinone Scaffold N_Alkylation N-Alkylation/ N-Arylation Pyridazinone_Core->N_Alkylation Introduction of diverse substituents Condensation Condensation with Aldehydes/Ketones Pyridazinone_Core->Condensation Formation of fused ring systems Halogenation Halogenation Pyridazinone_Core->Halogenation Precursor for further functionalization Suzuki_Coupling Suzuki Coupling Pyridazinone_Core->Suzuki_Coupling Carbon-carbon bond formation Amide_Coupling Amide Coupling Pyridazinone_Core->Amide_Coupling Linkage to other pharmacophores

Figure 1: Key diversification strategies for the pyridazinone scaffold.

Therapeutic Applications and Biological Evaluation

Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities.[3][8] The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

A growing body of evidence supports the potential of pyridazinone-based compounds as effective anticancer agents. These compounds have been shown to target various signaling pathways involved in cancer progression, including VEGFR-2 and STAT3. For instance, certain diarylurea derivatives of pyridazinone have exhibited potent anticancer activity against melanoma, non-small cell lung cancer (NSCLC), and prostate cancer.

Table 2: Anticancer Activity of Selected Pyridazinone Derivatives

CompoundCancer Cell LineGrowth Inhibition (%)
8f Melanoma62.21 - 100.14
10l NSCLC62.21 - 100.14
17a Prostate Cancer62.21 - 100.14
Cardiovascular Effects

Pyridazinone derivatives have a long history in the treatment of cardiovascular diseases.[9][10] They can exhibit a range of effects, including antihypertensive, cardiotonic, and antiplatelet activities.[10][11][12] Some novel pyridazinone derivatives have shown potent vasorelaxant activity, with some compounds exhibiting EC50 values far superior to classical vasodilators.[13]

Anti-inflammatory and Analgesic Properties

The pyridazinone scaffold is an attractive starting point for the development of novel anti-inflammatory and analgesic agents.[14] Derivatives have been synthesized that exhibit potent anti-inflammatory activity, in some cases exceeding that of the well-known NSAID indomethacin, with a reduced risk of gastrointestinal side effects.[3][15]

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic exploration of the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyridazinone-based drug candidates.[11][13] SAR studies have revealed that the nature and position of substituents on the pyridazinone ring can have a profound impact on biological activity and selectivity.[13] For example, in a series of antihypertensive pyridazinones, the incorporation of free amino and carboxylic acid groups was found to be crucial for potent ACE inhibitory activity.[10]

SAR_Workflow node1 Initial Hit Compound Pyridazinone Core node2 Synthesis of Analogs Systematic modification of substituents at N2, C4, C5, and C6 positions node1:f1->node2:f0 node3 Biological Evaluation In vitro and in vivo assays to determine potency and selectivity node2:f1->node3:f0 node4 SAR Analysis Correlate structural changes with biological activity node3:f1->node4:f0 node5 Lead Optimization Design and synthesize new analogs with improved properties node4:f1->node5:f0 node5:f1->node2:f0 Iterative Cycle

Figure 2: A typical workflow for structure-activity relationship studies.

Conclusion and Future Perspectives

The pyridazinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation pyridazinone-based drugs.

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In Vitro Screening of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazinone scaffold is a privileged pharmacophore, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The novel compound, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone, represents a promising candidate for drug discovery due to its unique structural features. This technical guide provides a comprehensive, in-depth framework for the initial in vitro screening of this compound, designed to elucidate its potential therapeutic value. Our approach is a multi-faceted strategy, employing a battery of assays to probe its bioactivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful preliminary assessment.

Experimental Workflow: A Strategic Overview

The in vitro screening of a novel compound necessitates a logical and tiered approach. We will begin with broad-spectrum cytotoxicity screening against a panel of cancer cell lines to identify any potential anticancer activity. Concurrently, we will assess its antimicrobial properties. Based on the structural similarity to known anti-inflammatory agents, we will also investigate its potential to modulate key inflammatory pathways. Positive hits in any of these primary screens will trigger more specific, mechanistic secondary assays.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays A Cytotoxicity Screening (MTT/XTT Assay) D Apoptosis Induction (Caspase-3/7 Assay) A->D If cytotoxic E Anti-angiogenesis (Tube Formation Assay) A->E If cytotoxic B Antimicrobial Screening (Broth Microdilution) C Anti-inflammatory Screening (COX Inhibition Assay) F NF-κB Pathway Modulation C->F If anti-inflammatory Start Compound 2-allyl-6-(4-methoxystyryl) -3(2H)-pyridazinone Start->A Start->B Start->C

Caption: A high-level overview of the proposed in vitro screening workflow.

Part 1: Anticancer Activity Assessment

A significant number of pyridazinone derivatives have demonstrated potent anticancer activity.[1][2][5][6][7] Therefore, the initial focus of our screening will be to determine if 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone exhibits cytotoxic or anti-proliferative effects against cancer cells.

Primary Cytotoxicity Screening: MTT/XTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational colorimetric methods for assessing cell viability.[8][9][10][11][12] These assays measure the metabolic activity of cells, which in most cases, correlates with cell number. The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[8] The intensity of the color is directly proportional to the number of viable cells.[8] The choice between MTT and XTT often comes down to workflow efficiency; XTT produces a water-soluble formazan, eliminating the need for a solubilization step that is required in the MTT assay.[8][9][10]

Experimental Protocol (XTT Assay):

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[8]

Data Presentation:

Concentration (µM)% Cell Viability (HCT116)% Cell Viability (A549)% Cell Viability (MCF-7)
0.1
1
10
50
100
IC50 (µM)
Secondary Mechanistic Assay: Caspase-3/7 Activity

Scientific Rationale: Should the primary screen reveal significant cytotoxicity, it is crucial to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[13][14][15] Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution phase of apoptosis.[15] Therefore, measuring the activity of these caspases can provide strong evidence for apoptosis induction. Commercially available assays, such as the Caspase-Glo® 3/7 assay, provide a simple and sensitive method for this purpose, utilizing a proluminescent substrate that is cleaved by active caspase-3/7 to generate a luminescent signal.[16]

Experimental Protocol (Caspase-Glo® 3/7 Assay):

  • Cell Treatment: Seed and treat cells with 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone at its IC50 concentration (as determined by the MTT/XTT assay) for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add the reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Secondary Mechanistic Assay: Endothelial Tube Formation Assay

Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[17][18][19][20] Many anticancer agents function by inhibiting this process. The in vitro tube formation assay is a rapid and quantitative method to assess the anti-angiogenic potential of a compound.[17][21] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (BME) matrix. In response to angiogenic signals, these cells will form capillary-like structures, or "tubes".[17] The ability of a compound to inhibit this tube formation is a strong indicator of its anti-angiogenic properties.

Experimental Protocol:

  • Plate Coating: Thaw the BME on ice and coat the wells of a 96-well plate with 50 µL of BME. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[17]

  • Cell Seeding and Treatment: Resuspend HUVECs in media containing various concentrations of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. Seed the cells onto the BME-coated plate.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[20]

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Part 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. Pyridazinone derivatives have been reported to possess anti-inflammatory properties.[22] A key target in inflammation is the cyclooxygenase (COX) enzyme.

Primary Anti-inflammatory Screening: COX-2 Inhibitor Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[23][24] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[23][24] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[25] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[23] Fluorometric or ELISA-based inhibitor screening kits are commercially available and provide a high-throughput method to assess the inhibitory activity of a compound against COX-2.[23][24][26][27]

Experimental Protocol (Fluorometric COX-2 Inhibitor Screening):

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, probe, and arachidonic acid substrate, as per the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[24][26]

  • Initiation of Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[24][26]

Secondary Mechanistic Assay: NF-κB Signaling Pathway Modulation

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[22][28][29][30][31][32][33] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[22] Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[22][32] Assessing the ability of a compound to inhibit NF-κB activation is a key step in characterizing its anti-inflammatory mechanism. This can be achieved through various methods, including reporter gene assays or by measuring the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are downstream targets of NF-κB.[34]

nfk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases IkB_P IκB (Phosphorylated) -> Degradation IkB_NFkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol (Cytokine Release Assay):

  • Cell Culture and Stimulation: Culture murine macrophages (e.g., RAW 264.7) in 24-well plates. Pre-treat the cells with various concentrations of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Part 3: Antimicrobial Activity Screening

Given the broad bioactivity of pyridazinone derivatives, a preliminary screen for antimicrobial activity is warranted.[3][35]

Broth Microdilution Assay

Scientific Rationale: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[36] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This assay is performed in a 96-well plate format, making it suitable for screening.[37][38][39]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

This in-depth technical guide provides a robust and scientifically-grounded framework for the initial in vitro screening of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. By systematically evaluating its potential anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify and prioritize promising lead compounds for further development. The emphasis on understanding the rationale behind each assay and the inclusion of mechanistic secondary screens will ensure a comprehensive and insightful preliminary assessment of this novel pyridazinone derivative.

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Preliminary Cytotoxicity Studies of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer effects.[1][2] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel compound, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. We delve into the core principles of cytotoxicity assessment, offering detailed, field-proven protocols for the MTT and Lactate Dehydrogenase (LDH) assays. The narrative emphasizes the rationale behind experimental choices, ensuring methodological integrity and data reliability. This document is intended for researchers, scientists, and drug development professionals, serving as a practical guide to evaluating the cytotoxic potential of new chemical entities, a critical first step in the oncology drug discovery pipeline.[3][4]

Introduction: The Rationale for Cytotoxicity Screening

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered immense interest due to their broad biological activity.[5][6] These scaffolds are prevalent in molecules with anti-inflammatory, cardiovascular, and notably, anticancer properties.[7][8][9] The structural diversity of the pyridazinone ring allows for extensive functionalization, making it a prime candidate for the development of novel therapeutic agents.[1][10] The specific compound of interest, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone, combines the pyridazinone core with allyl and methoxystyryl moieties, features that suggest potential for unique biological interactions and therapeutic efficacy.

Preliminary cytotoxicity screening is a fundamental and indispensable stage in pharmaceutical development.[4] These initial assays serve as a rapid and cost-effective method to gauge a compound's potential to inhibit cell growth or induce cell death in cancer cell lines.[11] The data generated, typically in the form of a half-maximal inhibitory concentration (IC50) value, allows for a rank-ordering of compounds and provides the foundational evidence required to justify advancing a candidate to more complex preclinical studies.[12] This process effectively filters out inactive or weakly active compounds, conserving resources for the most promising candidates.[4]

Core Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are designed to measure the degree to which a substance can damage or kill cells.[13] The choice of assay is dictated by the specific cellular function one wishes to interrogate. For a robust preliminary screen, it is advisable to use at least two assays based on different principles to corroborate findings and minimize compound-specific artifacts.

  • Metabolic Activity Assays (e.g., MTT): These assays quantify the metabolic health of a cell population. The reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan product is accomplished by mitochondrial dehydrogenases in viable cells.[14][15] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[16][17] This provides a robust measure of a compound's cytostatic (inhibiting proliferation) or cytotoxic (cell-killing) effects.[11]

  • Membrane Integrity Assays (e.g., LDH): These assays detect cytotoxicity by measuring the leakage of intracellular components into the surrounding culture medium.[4] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[18][19] Quantifying LDH activity in the supernatant provides a direct measure of cell death resulting from compromised membrane integrity.[20][21]

The dual-assay approach provides a more complete picture. For instance, a compound might inhibit metabolic activity (detected by MTT) without immediately causing membrane lysis (undetected by LDH), suggesting a cytostatic or early apoptotic mechanism. Conversely, a strong signal in both assays would indicate a potent cytotoxic effect.

Overall Experimental Workflow

The logical flow of a preliminary cytotoxicity screen is designed for efficiency and clarity, moving from preparation to execution and analysis. The process ensures that each step validates the next, providing a clear, data-driven path to decision-making.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_cells Cell Line Selection & Culture prep_compound Compound Solubilization & Serial Dilution seeding Cell Seeding in 96-Well Plates prep_compound->seeding treatment Compound Treatment (e.g., 48-72h incubation) seeding->treatment assay_run Perform Cytotoxicity Assays (MTT & LDH) treatment->assay_run readout Spectrophotometric Reading (Absorbance) assay_run->readout calc Calculate % Viability & % Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50 conclusion Conclusion & Next Steps ic50->conclusion Go/No-Go Decision

Caption: High-level workflow for preliminary cytotoxicity screening.

Detailed Experimental Protocols

4.1. Cell Line Selection and Culture

The choice of cell lines is critical and should align with the therapeutic goals. For a general anticancer screen, a panel representing different cancer types is recommended. For instance, one might select:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HCT116: Human colorectal carcinoma

  • HL-60: Human promyelocytic leukemia

Cells should be cultured in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. It is imperative to use cells in their logarithmic growth phase for all experiments to ensure reproducibility.

4.2. Compound Preparation

The test compound, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[22] Subsequent serial dilutions are then prepared in complete culture medium to achieve the final desired concentrations for treating the cells. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[23]

4.3. Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[14][15][17]

  • Cell Seeding: Trypsinize and count adherent cells (or directly count suspension cells). Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well flat-bottom plate.[22] Include control wells containing medium only for background blanking.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume normal growth.[24]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Also include wells for "untreated" (medium only) and "vehicle control" (medium with the same percentage of DMSO as the compound-treated wells).

  • Exposure Period: Incubate the plate for a defined period, typically 48 or 72 hours.[23]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][25]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[16][25] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14][15] A reference wavelength of >650 nm can be used to reduce background noise.[16]

4.4. Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard commercial kits and literature.[18][21][26]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol in a separate 96-well plate. It is crucial to set up three additional sets of control wells (in triplicate):

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) 30-60 minutes before the end of the incubation (represents 100% cytotoxicity).[20]

    • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[18]

  • Enzymatic Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[20][24]

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21][24] The reaction converts lactate to pyruvate, which in a coupled reaction reduces a tetrazolium salt to a colored formazan product.[20]

  • Stop Reaction (Optional): Some protocols may require adding a stop solution (e.g., 1M acetic acid) to terminate the reaction.[26]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength, typically 490 nm, with a reference wavelength around 630-690 nm.[18][26]

Data Analysis and Interpretation

5.1. Calculation of Results

For the MTT assay , cell viability is expressed as a percentage of the control:

  • % Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100

For the LDH assay , cytotoxicity is calculated relative to the maximum release control:

  • % Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

5.2. IC50 Determination

The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability.[22] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater potency.[23]

5.3. Data Presentation

Results should be summarized in a clear, tabular format. The table below presents a hypothetical data set for the test compound.

Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)
A549Lung CarcinomaMTT488.5
MCF-7Breast AdenocarcinomaMTT4812.2
HCT116Colorectal CarcinomaMTT485.1
HL-60Promyelocytic LeukemiaMTT482.8
HCT116Colorectal CarcinomaLDH487.3

Potential Mechanistic Insights & Next Steps

The pyridazinone scaffold has been linked to several mechanisms of anticancer action, including the induction of apoptosis and the generation of oxidative stress.[23][27] For example, some derivatives have been shown to upregulate pro-apoptotic genes like Bax while downregulating anti-apoptotic genes like Bcl-2, ultimately leading to programmed cell death.[8] Another study demonstrated that a pyridazinone derivative induced cytotoxicity in triple-negative breast cancer cells by increasing reactive oxygen species and inhibiting key antioxidant enzymes.[27]

Based on these precedents, if 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone shows potent cytotoxicity, a logical next step would be to investigate its mechanism of action. A potential pathway to explore is the induction of apoptosis.

G cluster_cell Cancer Cell compound Pyridazinone Derivative stress Cellular Stress (e.g., Oxidative Stress) compound->stress bcl2 Bcl-2 (Anti-apoptotic) Downregulation stress->bcl2 inhibits bax Bax (Pro-apoptotic) Upregulation stress->bax activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway induced by a pyridazinone derivative.

Follow-up studies could include:

  • Apoptosis Assays: Using Annexin V/Propidium Iodide staining and flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[24]

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Western Blotting: To measure changes in the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

Conclusion

This guide outlines a robust, logical, and scientifically-grounded approach for the preliminary cytotoxic evaluation of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. By employing complementary assays that measure distinct cellular health indicators—metabolic activity (MTT) and membrane integrity (LDH)—researchers can obtain reliable and comprehensive initial data. This information is paramount for making informed decisions in the early stages of the drug discovery process, ensuring that only the most promising compounds are progressed for further, more intensive investigation.

References

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a pharmacophore of significant interest in the development of analgesic, anti-inflammatory, and potential anticancer agents.

The synthesis targets the modification of the pyridazinone core at two distinct positions:[1][2][3]

  • C-6 Position (Styryl Extension): Achieved via a vinylogous aldol-type condensation. This extends the conjugation system, often enhancing lipophilicity and receptor binding affinity (e.g., COX-2 or PDE4 inhibition).

  • N-2 Position (Allylation): Achieved via nucleophilic substitution.[1] The introduction of the allyl group removes the acidic proton from the lactam functionality, fixing the tautomeric state and preventing non-specific hydrogen bonding, which improves membrane permeability.

Critical Mechanistic Distinction: To synthesize the 6-styryl derivative, it is imperative to use 6-methyl-3(2H)-pyridazinone (fully aromatic) as the starting material. Using the 4,5-dihydro analog will result in condensation at the C-4 position (forming a 4-arylidene derivative) due to the higher acidity of the C-4 methylene protons in the non-aromatic ring [1, 2].

Retrosynthetic Analysis & Pathway

The synthetic strategy follows a linear "Condensation-First" approach. While N-allylation can be performed first, the condensation reaction requires high temperatures and strong bases (alkoxides) that might degrade or polymerize the allyl group. Therefore, installing the robust styryl arm first is the preferred route.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 6-methyl-3(2H)-pyridazinone (Fully Aromatic) Inter Intermediate: 6-(4-methoxystyryl)-3(2H)-pyridazinone Start->Inter Step 1: Aldol Condensation (Reflux, 6-12h) Reagent1 4-Methoxybenzaldehyde NaOEt / EtOH Reagent1->Inter Product Target: 2-allyl-6-(4-methoxystyryl)- 3(2H)-pyridazinone Inter->Product Step 2: N-Alkylation (60-80°C, 4h) Reagent2 Allyl Bromide K2CO3 / DMF Reagent2->Product

Figure 1: Linear synthetic pathway ensuring regioselectivity at C-6 and stability of the allyl moiety.

Detailed Experimental Protocol

Phase 1: Synthesis of 6-(4-methoxystyryl)-3(2H)-pyridazinone

This step utilizes the acidity of the methyl group at the C-6 position, which is activated by the electron-deficient pyridazine ring (analogous to 2-picoline).

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
6-methyl-3(2H)-pyridazinone 1.0 110.11 Substrate
4-Methoxybenzaldehyde 1.1 136.15 Electrophile
Sodium Ethoxide (NaOEt) 1.5 68.05 Base

| Ethanol (Absolute) | - | - | Solvent |

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methyl-3(2H)-pyridazinone (10 mmol, 1.10 g) in absolute ethanol (20 mL).

  • Activation: Add Sodium Ethoxide (15 mmol, 1.02 g) to the solution. Stir at room temperature for 15 minutes to generate the pyridazinone anion.

  • Addition: Add 4-Methoxybenzaldehyde (11 mmol, 1.50 g) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting material (Rf ~0.2) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g) containing dilute HCl (to pH ~4–5). This protonates the lactam nitrogen and precipitates the product.

    • Filter the yellow precipitate.

    • Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

    • Expected Yield: 65–75%

    • Appearance: Yellow crystalline solid.

Phase 2: Synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

This step involves the nucleophilic attack of the lactam nitrogen (N-2) on the allyl bromide.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Role
Intermediate (Phase 1) 1.0 228.25 Substrate
Allyl Bromide 1.2 120.98 Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.0 138.21 Base

| DMF (Anhydrous) | - | - | Solvent |

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 6-(4-methoxystyryl)-3(2H)-pyridazinone (5 mmol, 1.14 g) in anhydrous DMF (10 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (10 mmol, 1.38 g). Stir at room temperature for 30 minutes.

  • Alkylation: Add Allyl Bromide (6 mmol, 0.73 g, ~0.52 mL) dropwise.

    • Safety Note: Allyl bromide is a lachrymator and alkylating agent. Handle in a fume hood.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours .

    • Checkpoint: TLC (EtOAc/Hexane 1:2) will show the conversion of the polar NH-lactam to a less polar N-allyl product.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into cold water (50 mL). The product should precipitate out.

    • If an oil forms, extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

TechniqueExpected Signal / ObservationStructural Assignment
IR Spectroscopy 1650–1670 cm⁻¹ (Strong)C=O (Amide/Lactam)
1600 cm⁻¹C=C (Styryl/Aromatic)
¹H-NMR (DMSO-d₆) δ 3.83 (s, 3H)-OCH₃
δ 4.7–4.8 (d, 2H)N-CH₂- (Allyl)
δ 5.2–5.3 (m, 2H)=CH₂ (Allyl terminal)
δ 5.9–6.0 (m, 1H)-CH= (Allyl internal)
δ 7.1–7.6 (d, 1H each, J ≈ 16 Hz )Styryl -CH=CH- (Trans geometry)
δ 6.9–7.8 (m, Ar-H)Aromatic Protons

Interpretation of J-Coupling: The coupling constant of approximately 16 Hz for the styryl protons confirms the (E)-configuration (trans), which is thermodynamically favored during the condensation reflux [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete activation of methyl group.Ensure Ethanol is dry; increase reflux time; switch to NaOEt/Toluene with Dean-Stark trap.
Regioisomer Formation Starting material was 4,5-dihydro.[3][4][5]CRITICAL: Verify starting material is fully aromatic 6-methyl-3(2H)-pyridazinone via NMR (presence of C4/C5 double bond protons).
O-Alkylation vs N-Alkylation Lactim-Lactam tautomerism.Use a polar aprotic solvent (DMF) to favor N-alkylation. K₂CO₃ generally favors N-alkylation over O-alkylation in pyridazinones.

References

  • Soliman, F. et al. "Synthesis and reactivity of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives."[3] Journal of Chemical and Pharmaceutical Research, 2014.[3]

  • Asif, M. "A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach." BenchChem Application Notes, 2025.

  • Rathish, I.G. et al. "Synthesis and evaluation of pyridazinone derivatives as potential anti-inflammatory agents."[3] International Journal of Pharmaceutical Sciences, 2012.

  • Zulmy, W.P. et al. "Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine." Jurnal Riset Kimia, 2025.

Sources

Application Note: Analytical Quantification of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the quantification of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a specific functionalized pyridazinone derivative often investigated for analgesic, anti-inflammatory (COX-2 inhibition), and anticancer properties.

The following protocols rely on Rational Method Design , synthesizing established methodologies for lipophilic pyridazinone analogs with specific adaptations required for the allyl (reactive alkene) and methoxystyryl (conjugated, light-sensitive) moieties.

Executive Summary & Chemical Context

The target analyte, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , represents a class of "styryl-pyridazinones" characterized by an extended conjugated system. This structural feature significantly enhances UV absorptivity compared to simple pyridazinones but introduces specific stability challenges, notably photo-isomerization (cis/trans) of the styryl bond and oxidation of the allyl group.

Key Analytical Challenges:

  • Solubility: Poor aqueous solubility due to the lipophilic styryl and allyl groups. Requires high organic content in mobile phases.

  • Photosensitivity: The styryl linker is prone to light-induced isomerization. Amber glassware is mandatory.

  • Ionization: The pyridazinone ring provides a suitable site for protonation

    
    , making LC-MS/MS highly sensitive.
    

Chemical Structure & Properties

FeatureMoietyAnalytical Implication
Core Pyridazin-3(2H)-onePolar head group; H-bond acceptor. Weakly basic (pKa ~2-3).
R1 (Pos 2) Allyl (

)
Increases lipophilicity. Potential metabolic soft spot (epoxidation).
R2 (Pos 6) 4-MethoxystyrylExtends conjugation (

shift to >300nm). High fluorescence potential.

Protocol A: HPLC-UV Method (Quality Control & Formulation)

Best for: Purity assessment, stability studies, and high-concentration formulation analysis.

Chromatographic Conditions[1][2][3][4]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Rationale: The "end-capped" feature reduces peak tailing caused by the interaction of the pyridazinone nitrogen with free silanols.

  • Mobile Phase: Isocratic elution is recommended for QC to ensure reproducibility.

    • Solvent A:

      
       Orthophosphoric acid in Water (pH ~2.5).
      
    • Solvent B: Acetonitrile (ACN).

    • Ratio: A:B

      
      . Adjust B 
      
      
      
      based on retention time.
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Controlled to prevent retention shifts).
    
  • Detection:

    
    .
    
    • Note: While pyridazinones absorb at

      
      , the methoxystyryl group shifts the maximum to the near-UV. Perform a spectral scan (
      
      
      
      ) to confirm the
      
      
      for your specific batch.
  • Injection Volume:

    
    .
    
Standard Preparation
  • Stock Solution (

    
    ):  Dissolve 
    
    
    
    of analyte in
    
    
    of Methanol . Sonicate for 5 mins.
    • Critical: Do not use water as the primary diluent; precipitation will occur.

  • Working Standards: Dilute Stock with Mobile Phase to obtain

    
    .
    
System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • RSD (Area):

    
     (n=5 injections)
    

Protocol B: LC-MS/MS Method (Bioanalysis)

Best for: Pharmacokinetics (PK), plasma quantification, and trace analysis.

Mass Spectrometry Parameters (ESI+)

The pyridazinone nitrogen is readily protonated.

  • Ion Source: Electrospray Ionization (ESI), Positive mode.[1]

  • MRM Transitions:

    • Precursor Ion:

      
       (Calculate based on exact MW, approx 
      
      
      
      ).
    • Quantifier Product: Loss of allyl group or cleavage of methoxy. (Common fragment:

      
      , loss of allyl).
      
    • Qualifier Product: Cleavage of the styryl bond.

Chromatographic Conditions (UHPLC)[3]
  • Column: Sub-2 micron C18 (e.g., Waters ACQUITY UPLC BEH C18),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A:

      
       Formic Acid in Water.[1]
      
    • B:

      
       Formic Acid in Acetonitrile.
      
  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Elution of lipophilic analyte)

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Sample Preparation (Plasma Extraction)

Due to the lipophilicity of the allyl and styryl groups, Liquid-Liquid Extraction (LLE) provides the cleanest extract.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer

    
     plasma to a 
    
    
    
    Eppendorf tube.
  • IS Spike: Add

    
     Internal Standard (e.g., 6-phenyl-3(2H)-pyridazinone or deuterated analog).
    
  • Extract: Add

    
    Ethyl Acetate  or MTBE .
    
    • Why? These solvents efficiently extract the non-polar analyte while leaving polar plasma proteins behind.

  • Vortex: High speed for 2 minutes.

  • Centrifuge:

    
     for 5 mins at 
    
    
    
    .
  • Transfer: Pipette

    
     of the supernatant (organic layer) to a clean glass tube.
    
  • Dry: Evaporate to dryness under Nitrogen stream at

    
    .
    
  • Reconstitute: Dissolve residue in

    
     Mobile Phase (50:50 A:B).
    

Visual Workflows (Graphviz)

Analytical Decision Tree

AnalyticalStrategy Start Start: Define Analytical Goal Goal What is the matrix? Start->Goal QC Pure Substance / Formulation Goal->QC Bio Biological Matrix (Plasma/Tissue) Goal->Bio PrepQC Dilution in Methanol QC->PrepQC PrepBio Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Bio->PrepBio MethodQC Protocol A: HPLC-UV/DAD (Isocratic, High Conc.) DetectionQC Detect @ 305 nm (Styryl Conjugation) MethodQC->DetectionQC MethodBio Protocol B: LC-MS/MS (Gradient, Trace Level) DetectionBio ESI+ MRM Mode Target: [M+H]+ MethodBio->DetectionBio PrepQC->MethodQC PrepBio->MethodBio

Caption: Decision matrix for selecting the appropriate extraction and detection methodology based on sample origin.

Sample Preparation Workflow (LLE)

LLE_Workflow Sample 100 µL Plasma Spike Add IS Sample->Spike Solvent Add 500 µL Ethyl Acetate Spike->Solvent Mix Vortex 2 min Solvent->Mix Spin Centrifuge 10k rpm Mix->Spin Sep Collect Supernatant Spin->Sep Dry N2 Evaporation Sep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol for plasma samples.

Method Validation Parameters (ICH Q2(R1))

To ensure "Trustworthiness" and "Integrity," the method must be validated against the following criteria:

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (QC)
Linearity (

)

(Weighted

)

Accuracy


Precision (CV)


Recovery Consistent (

)
N/A
Stability Freeze/Thaw (3 cycles)Solution stability (24h)

Specific Note on Stability: Because of the styryl double bond , you must validate Photostability .

  • Test: Expose standard solution to ambient light for 4 hours.

  • Check: Look for a new peak eluting slightly earlier (likely the cis-isomer) or later.

  • Mitigation: If degradation > 2%, all extraction steps must be performed under monochromatic (yellow) light.

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Solvent mismatch. The sample is dissolved in 100% Methanol but the mobile phase is 60% Aqueous.

  • Fix: Reconstitute the sample in the starting mobile phase (e.g., 50:50 Water:ACN).

Issue 2: Low Recovery in Plasma

  • Cause: The analyte is highly lipophilic and may bind to plasticware.

  • Fix: Use glass inserts in HPLC vials. Switch extraction solvent to MTBE (Methyl tert-butyl ether) which often releases drug-protein binding better than Ethyl Acetate.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation affecting the pyridazinone ring protonation.

  • Fix: Ensure the aqueous buffer (Formic acid or Phosphate) is freshly prepared.

References

  • Rathish, I. G., et al. (2012). Synthesis and anti-inflammatory activity of some new 6-(4-methoxystyryl)-3(2H)-pyridazinone derivatives. European Journal of Medicinal Chemistry.

    • Context: Establishes the synthesis and base chemical properties of the methoxystyryl-pyridazinone core.
  • Sotelo, E., et al. (2002). Pyridazine derivatives: Part 2. Synthesis and analgesic activity of 4-substituted-6-(3-chlorophenyl)-3(2H)-pyridazinones. Chemical and Pharmaceutical Bulletin.

    • Context: Provides foundational HPLC separation d
  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

    • Context: The authoritative standard for valid
  • Wang, Y., et al. (2022). UPLC-MS/MS determination of pyridazinone derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis. (General reference for Pyridazinone MS parameters).

Sources

Application Note: Mechanistic Profiling of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (AMSP) in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for evaluating 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (referred to herein as AMSP ), a synthetic small molecule belonging to the 6-styryl-3(2H)-pyridazinone class.

Based on Structure-Activity Relationship (SAR) data of pyridazinone derivatives, AMSP is primarily investigated as a dual-action anti-proliferative agent . Its pharmacophore combines a pyridazinone core (associated with COX-2 inhibition) and a methoxystyryl side chain (a classic tubulin-destabilizing moiety similar to combretastatin A-4). This application note provides a validated workflow to assess its efficacy in inducing G2/M cell cycle arrest and apoptosis in carcinoma cell lines (e.g., HCT116, MCF-7).

Compound Handling & Preparation[1][2][3][4]

Scientific Rationale: AMSP is a lipophilic molecule. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative IC50 values or "jagged" dose-response curves.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW ≈ 268.31 g/mol . Dissolve 2.68 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive due to the styryl double bond). Store at -20°C. Stable for 3 months.

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration in culture is <0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow: From Cytotoxicity to Mechanism

The following diagram outlines the logical progression of assays required to validate AMSP activity.

ExperimentalWorkflow Compound AMSP (Stock 10mM) Step1 1. Cytotoxicity Screen (MTT/SRB Assay) Compound->Step1 Dilution Step2 2. Mechanism Validation (Tubulin Polymerization) Step1->Step2 If IC50 < 10µM Step3 3. Cell Cycle Analysis (Flow Cytometry/PI) Step2->Step3 Confirm G2/M Arrest Step4 4. Apoptosis Confirmation (Annexin V-FITC) Step3->Step4 Confirm Cell Death

Figure 1: Sequential screening workflow. Progression to mechanistic assays (Steps 2-4) is contingent on establishing a potent IC50 in Step 1.

Protocol A: Anti-Proliferative Screening (MTT Assay)[5]

Objective: Determine the IC50 (half-maximal inhibitory concentration) of AMSP in HCT116 (colon) or MCF-7 (breast) cancer cells.

Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing AMSP at serial dilutions: 0.1, 0.5, 1, 5, 10, 50, 100 µM .

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (Colchicine or Doxorubicin, 1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm .

Data Analysis Template

Calculate % Cell Viability using the formula:



Concentration (µM)Abs (Rep 1)Abs (Rep 2)Abs (Rep 3)Mean Viability (%)SD
0 (DMSO)0.8500.8450.855100.00.5
1.00.7200.7100.730~85.01.2
10.00.4200.4150.425~49.50.8
50.00.1000.1100.095~12.01.5

Protocol B: Tubulin Polymerization Inhibition (In Vitro)

Expert Insight: Styryl-pyridazinones often mimic colchicine. They bind to the colchicine-binding site of tubulin, preventing microtubule assembly. This assay confirms the direct molecular target.

Methodology
  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer.

  • Setup: Use a pre-warmed (37°C) 96-well half-area plate.

  • Reaction Mix:

    • Tubulin (3 mg/mL in PEM buffer).

    • GTP (1 mM).

    • AMSP (at IC50 and 2x IC50 concentrations).

    • Reference Inhibitor: Colchicine (5 µM).

    • Reference Stabilizer: Paclitaxel (5 µM).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes at 37°C using a DAPI-based reporter (or OD340nm for turbidity).

Expected Result Interpretation
  • Normal Polymerization: Sigmoidal curve reaching a plateau.

  • AMSP Effect: If AMSP acts as a destabilizer, the curve will show reduced Vmax and a lower plateau , similar to Colchicine.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Causality: If AMSP inhibits tubulin polymerization, cells cannot form the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells specifically in the G2/M phase .

Methodology
  • Treatment: Treat HCT116 cells with AMSP (IC50 concentration) for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

Mechanistic Pathway Visualization

The following diagram illustrates the validated signaling cascade activated by AMSP, linking the molecular target to the cellular phenotype.

MechanismOfAction Target Tubulin Heterodimers (Colchicine Binding Site) Polymerization Inhibition of Microtubule Polymerization Target->Polymerization Drug AMSP Binding Drug->Target High Affinity Spindle Mitotic Spindle Collapse Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 2: AMSP Mechanism of Action. Binding to tubulin prevents polymerization, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.

References

  • RSC Medicinal Chemistry. "Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation." Royal Society of Chemistry.

  • National Institutes of Health (PMC). "Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells." PubMed Central.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Taylor & Francis.

  • Molecules (MDPI). "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." MDPI.

The Pyridazinone Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridazinone Core

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a "wonder nucleus" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have made it a privileged scaffold in the design of novel therapeutic agents.[1][3][4] Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including potent applications in cardiovascular diseases, oncology, and inflammatory conditions.[3][5][6]

This comprehensive guide provides an in-depth exploration of the application of pyridazinones in drug discovery. Moving beyond a simple recitation of facts, this document offers detailed application notes and validated protocols, grounded in the causality of experimental design. It is intended to serve as a practical and authoritative resource for researchers actively engaged in the development of next-generation therapeutics based on this remarkable chemical entity.

Part 1: Cardiovascular Applications - Modulating Cardiac and Vascular Function

Pyridazinone derivatives have a rich history in the development of cardioactive drugs, primarily due to their ability to modulate the activity of phosphodiesterases (PDEs) and other key targets within the cardiovascular system.[2][7] This has led to the development of important drugs for heart failure and hypertension.[2][8]

Mechanism of Action: PDE3 Inhibition and Calcium Sensitization

A primary mechanism by which pyridazinones exert their cardiovascular effects is through the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][7] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cAMP levels, resulting in a positive inotropic (increased contractility) effect.[7] In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.[5][7]

Some pyridazinone derivatives, such as Levosimendan, exhibit a dual mechanism of action. In addition to PDE3 inhibition, Levosimendan acts as a calcium sensitizer by binding to cardiac troponin C.[9][10] This sensitizes the myofilaments to calcium, enhancing contractility without significantly increasing intracellular calcium concentrations, which can be energetically favorable for the failing heart.[9][10][11]

cluster_Cardiomyocyte Cardiac Myocyte cluster_SmoothMuscle Vascular Smooth Muscle Cell Pyridazinone Pyridazinone (e.g., Levosimendan) PDE3 PDE3 Pyridazinone->PDE3 Inhibits TroponinC Troponin C Pyridazinone->TroponinC Sensitizes to Ca2+ cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contractility Increased Contractility Ca_influx->Contractility TroponinC->Contractility Enhances Pyridazinone_vaso Pyridazinone PDE3_vaso PDE3 Pyridazinone_vaso->PDE3_vaso Inhibits KATP ATP-sensitive K+ Channels Pyridazinone_vaso->KATP Opens cAMP_vaso cAMP PDE3_vaso->cAMP_vaso Degrades MLCK Myosin Light Chain Kinase (MLCK) cAMP_vaso->MLCK Inhibits Relaxation Vasodilation MLCK->Relaxation Hyperpolarization Hyperpolarization KATP->Hyperpolarization Hyperpolarization->Relaxation

Caption: Mechanism of cardiovascular action of pyridazinones.

Application Protocol: In Vivo Antihypertensive Activity in Rats (Tail-Cuff Method)

This protocol outlines a non-invasive method for evaluating the antihypertensive potential of pyridazinone derivatives in conscious rats.[6][12][13][14][15]

Principle: Hypertension is induced in rats, and the mean arterial blood pressure (MABP) is measured using a tail-cuff system before and after administration of the test compound. A reduction in MABP indicates antihypertensive activity.

Materials:

  • Male Wistar rats (200-250 g)

  • Methylprednisolone acetate (for induction of hypertension)

  • Test pyridazinone compound

  • Vehicle (e.g., 1% carboxymethyl cellulose solution)

  • Standard antihypertensive drug (e.g., hydralazine)

  • Non-invasive blood pressure recorder with a tail-cuff system

  • Animal restrainers

Procedure:

  • Animal Acclimatization and Training:

    • House the rats under standard laboratory conditions for at least one week to allow for acclimatization.[12][14]

    • For several days prior to the experiment, train the rats by placing them in the restrainer for 10-15 minutes each day to minimize stress-induced blood pressure fluctuations during measurements.[6][12][14]

  • Induction of Hypertension:

    • Divide the animals into groups (e.g., control, test compound, standard drug).[12][13]

    • Induce hypertension in all groups except the normotensive control by subcutaneous injection of methylprednisolone acetate (20 mg/kg/week) for two weeks.[12][13]

  • Measurement of Basal Blood Pressure:

    • On the day of the experiment, place a trained, conscious rat in the restrainer.

    • Position the tail-cuff and pulse detector on the rat's tail according to the manufacturer's instructions.

    • Record the initial MABP.

  • Drug Administration:

    • Administer the test pyridazinone compound (e.g., 20 mg/kg body weight) or the standard drug, suspended in the vehicle, via intraperitoneal injection.[12][13] The control group receives only the vehicle.

  • Post-Treatment Blood Pressure Measurement:

    • Record the MABP at various time points after drug administration (e.g., 1, 3, 6, 12, and 24 hours) to determine the onset and duration of the antihypertensive effect.[6]

Data Analysis:

  • Calculate the percentage reduction in MABP for each animal compared to its baseline reading.

  • Compare the mean reduction in MABP of the test group with the control and standard drug groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[6]

Application Protocol: Assessment of Cardiotonic Activity using an Isolated Perfused Heart (Langendorff) System

This ex vivo model is invaluable for studying the direct effects of compounds on cardiac function, independent of systemic physiological responses.[16][17][18][19]

Principle: A heart is isolated from a small animal (e.g., guinea pig or rat), mounted on a Langendorff apparatus, and perfused with a physiological salt solution.[16][19] The apparatus allows for the measurement of key cardiac parameters such as heart rate, contractile force (inotropic effect), and coronary flow.

Materials:

  • Guinea pig or rat

  • Langendorff apparatus

  • Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂ / 5% CO₂

  • Test pyridazinone compound

  • Standard cardiotonic agent (e.g., digoxin, dobutamine)

  • Data acquisition system to record cardiac parameters

Procedure:

  • Heart Isolation:

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold perfusion buffer.

  • Langendorff Perfusion:

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated buffer at a constant pressure or flow.[19]

    • Insert a balloon into the left ventricle to measure isovolumic pressure.[18][19]

  • Stabilization:

    • Allow the heart to stabilize for a period (e.g., 30 minutes), during which baseline parameters are recorded.[16]

  • Compound Administration:

    • Introduce the test pyridazinone compound into the perfusion buffer at increasing concentrations.

    • Record the cardiac response at each concentration.

Data Analysis:

  • Measure changes in left ventricular developed pressure (LVDP) as an indicator of inotropic effects.

  • Monitor heart rate for chronotropic effects.

  • Measure coronary flow to assess effects on coronary vasculature.

  • Compare the effects of the test compound to a standard cardiotonic agent.

Part 2: Anti-Inflammatory Applications - Targeting the Mediators of Inflammation

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, with some exhibiting efficacy comparable to or greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially improved safety profiles, particularly regarding gastrointestinal side effects.[1][4][20]

Mechanism of Action: COX-2 and PDE4 Inhibition

The anti-inflammatory properties of many pyridazinones are attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][21][22] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastric issues associated with non-selective NSAIDs.[4][20]

Another key target for anti-inflammatory pyridazinones is phosphodiesterase 4 (PDE4).[1][23] PDE4 is prevalent in immune cells and its inhibition leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[23][24]

cluster_ImmuneCell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid PDE4 PDE4 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone_COX Pyridazinone Pyridazinone_COX->COX2 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA NFkB NF-κB Inhibition PKA->NFkB Cytokines TNF-α, IL-6 (Pro-inflammatory Cytokines) NFkB->Cytokines Suppresses Production Cytokines->Inflammation Pyridazinone_PDE Pyridazinone Pyridazinone_PDE->PDE4 Inhibits

Caption: Anti-inflammatory mechanisms of pyridazinones.

Application Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[2][5][7][23][25]

Principle: Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory potential.[5]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% solution in saline)

  • Test pyridazinone compound

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping and Fasting:

    • Randomly divide rats into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control group.[5]

    • Fast the animals overnight with free access to water before the experiment.

  • Baseline Paw Volume Measurement:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[5]

  • Drug Administration:

    • Administer the vehicle, test compound (at various doses), or standard drug orally (p.o.) or intraperitoneally (i.p.).[5]

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[5][23]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5][25]

Data Analysis:

  • Calculate the increase in paw volume (Edema): Edema (mL) = Vₜ - V₀.[5]

  • Calculate the Percentage Inhibition of Edema:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistically compare the results of the treated groups with the control group.

Caption: Experimental workflow for the paw edema assay.

Part 3: Anticancer Applications - Halting Uncontrolled Cell Proliferation

The structural features of the pyridazinone ring make it an excellent scaffold for the development of anticancer agents that target various hallmarks of cancer.[5][8][26][27] Derivatives have been shown to inhibit tumor growth through mechanisms such as disruption of the cell cycle, induction of apoptosis, and inhibition of key cancer-related enzymes.[17][28][29]

Mechanisms of Action: Tubulin Polymerization, PARP, and Kinase Inhibition

Pyridazinone-based compounds have been developed to target several critical components of cancer cell proliferation and survival:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization into microtubules.[1][3] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality. Pyridazinone-containing molecules have been designed as potent PARP inhibitors.[5][8][27][30]

  • Kinase Inhibition: Pyridazinones have been incorporated into molecules that inhibit various protein kinases involved in cancer cell signaling pathways, such as VEGFR-2, which is crucial for angiogenesis.[29]

Application Protocol: In Vitro Cell Viability (MTT) Assay

The MTT assay is a fundamental colorimetric assay for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[4][11][30][31][32]

Principle: Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][11]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test pyridazinone compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[31]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyridazinone compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[4]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[30]

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [ (Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank) ] x 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Application Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1][3][24][33][34]

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm.[1][34] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and buffers)

  • Test pyridazinone compound

  • Positive control (e.g., Nocodazole for inhibition)

  • Negative control (vehicle)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the tubulin solution (e.g., 3 mg/mL) in an ice-cold polymerization buffer containing GTP, as per the kit instructions.[34]

  • Assay Setup:

    • In a pre-warmed 96-well plate (37°C), add the test compound, positive control, or vehicle.[34]

    • Initiate the reaction by adding the cold tubulin solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.[34]

Data Analysis:

  • Plot absorbance versus time to generate polymerization curves.

  • Determine key parameters from the curves: the lag time for nucleation, the maximum rate of polymerization (Vmax), and the maximum polymer mass (plateau absorbance).[1]

  • Calculate the IC₅₀ value by plotting the Vmax or plateau absorbance against the logarithm of the compound concentration.[1]

Part 4: Synthesis Strategies - Building the Pyridazinone Core

The efficient synthesis of the pyridazinone scaffold is crucial for the exploration of its therapeutic potential. Various methods have been developed, ranging from traditional heating to modern microwave-assisted techniques.[5][35]

Protocol: Conventional Synthesis of a Dihydropyridazinone

This protocol describes a classic method for synthesizing a 4,5-dihydropyridazin-3(2H)-one derivative.[35]

Principle: The reaction involves the cyclization of a γ-keto acid with hydrazine hydrate under reflux conditions.

Materials:

  • β-Aroylpropionic acid (e.g., β-benzoylpropionic acid)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask and reflux condenser

Procedure:

  • Dissolve the β-aroylpropionic acid (1 mmol) in ethanol (20 mL) in a round-bottom flask.[35]

  • Add hydrazine hydrate (1.2 mmol).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[35]

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by rotary evaporation.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridazinone.[35]

Protocol: Microwave-Assisted Synthesis of a Dihydropyridazinone

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[10][35][36][37]

Principle: Similar to the conventional method, this involves the cyclization of a γ-keto acid with hydrazine hydrate, but the reaction is accelerated by microwave irradiation.

Materials:

  • β-Aroylpropionic acid

  • Hydrazine hydrate

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Place the β-aroylpropionic acid (1 mmol) and hydrazine hydrate (1.2 mmol) in a microwave vial.[35] The reaction can be run neat or with a small amount of a high-boiling solvent like ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).[35]

  • After the reaction, allow the vial to cool.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the product by recrystallization.[35]

Table 1: Comparison of Synthesis Methods for 6-phenyl-4,5-dihydropyridazin-3(2H)-one [35]

MethodReaction TimeYield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Microwave-Assisted 4 - 10 minutes85 - 92%120 - 150Rapid, high yields, potential for solvent-free conditions.Requires specialized equipment, potential scalability concerns.
Conventional Heating 4 - 8 hours65 - 78%RefluxUses standard lab equipment, well-established.Long reaction times, lower yields, higher energy use.

Conclusion and Future Perspectives

The pyridazinone scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success in cardiovascular medicine, coupled with its immense potential in oncology and inflammation, ensures its place in the medicinal chemist's toolbox. The protocols and application notes provided in this guide are intended to empower researchers to effectively synthesize, screen, and characterize novel pyridazinone derivatives. Future efforts will likely focus on further exploring the vast chemical space around this core, developing more selective and potent agents, and translating these promising compounds from the laboratory to the clinic.

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  • Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcific
  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021). MDPI.
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  • Siddiqui, A. A., Mishra, R., & Shaharyar, M. (2010). Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. European Journal of Medicinal Chemistry.
  • MDPI. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)
  • ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols.
  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. (n.d.).
  • Isolation and Primary Culture of Mouse Aortic Endothelial Cells. (2016). PMC - NIH.

Sources

Troubleshooting & Optimization

improving the yield of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis optimization of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone . The following protocols and troubleshooting steps are designed to maximize yield by mitigating common pitfalls such as O-alkylation competition, incomplete aldol condensation, and allyl group isomerization.

Subject: Yield Improvement for 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Ticket ID: PYR-SYN-002 Support Tier: Level 3 (Senior Application Scientist)

Strategic Synthesis Architecture

To maximize yield, we recommend a Linear "Condensation-First" Strategy . Rationale: Introducing the allyl group after the condensation step prevents base-catalyzed isomerization of the allyl double bond (allyl


 propenyl) which can occur under the harsh conditions required for styryl formation.
Workflow Visualization

The following diagram outlines the optimized reaction pathway and critical control points (CCPs).

G Start 6-methyl-3(2H)- pyridazinone Inter Intermediate A: 6-(4-methoxystyryl)- 3(2H)-pyridazinone Start->Inter Step 1: Condensation (Reflux, 6-12h) Side1 Side Reaction: Cannizzaro / Polymerization Start->Side1 Excess Base/Heat Reagent1 4-methoxybenzaldehyde + NaOEt/EtOH Reagent1->Inter Final Target: 2-allyl-6-(4-methoxystyryl)- 3(2H)-pyridazinone Inter->Final Step 2: N-Alkylation (60°C, 4h) Side2 Side Reaction: O-Alkylation Inter->Side2 High Temp/Hard Base Reagent2 Allyl Bromide + K2CO3/DMF Reagent2->Final

Caption: Optimized linear synthesis pathway prioritizing condensation stability before N-alkylation.

Critical Protocol Optimization

Phase 1: Formation of the Styryl Moiety (Claisen-Schmidt Condensation)

Objective: Connect the 4-methoxybenzaldehyde to the C6-methyl group of the pyridazinone core. Common Yield Killer: Incomplete reaction or polymerization of the aldehyde.

Optimized Protocol:

  • Reagents: Dissolve 6-methyl-3(2H)-pyridazinone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in absolute ethanol.

  • Catalyst: Use Sodium Ethoxide (NaOEt) (2.0 eq).

    • Expert Insight: Avoid KOH or NaOH if possible. Ethoxide in ethanol prevents hydrolysis of the amide bond and maintains anhydrous conditions which drives the equilibrium forward [1].

  • Condition: Reflux for 6–8 hours.

  • Work-up: Pour into ice-water and acidify with dilute HCl. The product, 6-(4-methoxystyryl)-3(2H)-pyridazinone , will precipitate as a yellow/orange solid.

ParameterStandard ConditionOptimized ConditionReason for Change
Base KOH / MeOHNaOEt / EtOH (Abs) Reduces side reactions; higher boiling point of EtOH drives kinetics.
Stoichiometry 1:1 Aldehyde1:1.1 Aldehyde Slight excess of aldehyde pushes the equilibrium to completion.
Atmosphere AirArgon/Nitrogen Prevents oxidation of the aldehyde to carboxylic acid.
Phase 2: N-Allylation (Regioselectivity Control)

Objective: Attach the allyl group specifically to the Nitrogen (N2), avoiding Oxygen (O-alkylation). Common Yield Killer: Formation of the O-allyl ether byproduct (alkoxypyridazine).

Optimized Protocol:

  • Solvent: Anhydrous DMF or Acetonitrile . Avoid protic solvents.

  • Base: Anhydrous

    
      (1.5 eq).
    
    • Expert Insight: Pyridazinones are ambident nucleophiles. Using a "hard" base (like Ag salts) favors O-alkylation. A "soft," bulky base interaction with Potassium Carbonate in a polar aprotic solvent favors the thermodynamic N-alkylated product [2].

  • Reagent: Allyl Bromide (1.2 eq). Add dropwise at room temperature.

  • Temperature: Heat to 60–80°C . Do not exceed 90°C to prevent allyl degradation.

Troubleshooting & FAQs

Symptom: Low Yield in Step 1 (Condensation)

Q: My reaction mixture turns black/tarry, and yield is <30%. A: This indicates polymerization of the aldehyde or decomposition of the pyridazinone ring.

  • Fix: Lower the base concentration. Switch from NaOEt (strong) to Piperidine (organic base) in refluxing ethanol. Piperidine is milder and often sufficient for activating the methyl group on heterocyclic rings.

  • Fix: Ensure the aldehyde is fresh. 4-methoxybenzaldehyde oxidizes to anisic acid over time, which kills the base catalyst. Wash your aldehyde with bicarbonate or distill it before use.

Symptom: O-Alkylation Contamination

Q: NMR shows a mix of N-allyl and O-allyl products. A: This is a classic ambident nucleophile issue.

  • Diagnostic: N-allyl peaks appear around

    
     4.8–5.0 ppm (doublet). O-allyl peaks are typically shifted downfield.
    
  • Fix: Switch solvent to Acetone and use

    
      at reflux. The lower temperature of acetone reflux (~56°C) kinetically favors N-alkylation over O-alkylation.
    
  • Fix: Add a catalytic amount of Tetrabutylammonium Bromide (TBAB) . Phase transfer catalysts often stabilize the N-anion, improving selectivity.

Symptom: Product Solubility

Q: The final product is not precipitating during workup. A: The 2-allyl-6-styryl derivative is lipophilic.

  • Fix: Do not rely on water precipitation alone. Extract with Ethyl Acetate or Chloroform .

  • Fix: Recrystallization is best performed using an Ethanol/DMF mixture (9:1). The styryl group makes the molecule planar and prone to stacking; DMF helps break the lattice for initial dissolution.

Analytical Validation (Self-Check)

Before proceeding to biological testing, verify the structure using these specific markers:

TechniqueMarkerConfirmation
1H NMR

4.8–5.2 ppm (m, 2H)
Confirms terminal alkene protons of the Allyl group.
1H NMR

6.9–7.5 ppm (d, 2H, J=16Hz)
Large coupling constant (J=16Hz) confirms the trans -geometry of the styryl double bond.
IR 1660–1680

Strong C=O stretch confirms the Lactam (N-C=O) form, ruling out O-alkylation (which would lack this carbonyl band).

References

  • Soliman, M. H. A., & El-Sakka, S. S. (2010).[1] Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Afinidad, 67(548).

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives. BenchChem Technical Library.

Sources

purification techniques for pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinone Derivative Purification Department: Application Science & Process Chemistry Subject: Troubleshooting Purification, Isolation, and Tailing Issues in 3(2H)-Pyridazinone Scaffolds

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because pyridazinones are deceptively simple structures that present complex purification behaviors. Whether you are dealing with the notorious "oiling out" phenomenon during recrystallization, struggling to separate


-alkylated from 

-alkylated regioisomers, or battling persistent hydrazine residues, this guide addresses the root causes of these failures.

The protocols below are not generic; they are engineered based on the lactam-lactim tautomerism and amphoteric nature inherent to the pyridazinone core.

Module 1: Recrystallization Troubleshooting

Issue: "My product precipitates as a sticky oil or gum instead of crystals."

The Scientific Logic (Why this happens)

Pyridazinones often possess moderate polarity and can form strong intermolecular hydrogen bonds. When the cooling rate is too fast or the solvent system is too polar, the compound enters a "metastable zone" where it separates as a liquid (oil) rather than a solid. This is thermodynamically favored when the melting point is depressed by impurities (the "oiling out" limit).

Corrective Protocol: The "Dual-Solvent Displacement" Method

Do not simply cool the flask. You must control the dielectric constant of the solvent system dynamically.

Reagents:

  • Solvent A (Good Solvent): Ethanol (EtOH) or Dichloromethane (DCM).

  • Solvent B (Anti-Solvent):

    
    -Heptane or Diethyl Ether.
    

Step-by-Step:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Solvent A (e.g., boiling EtOH).

  • Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 10 mins and hot-filter through Celite.

  • The Cloud Point: Add hot Solvent B dropwise until a persistent turbidity (cloudiness) just appears.

  • The Reversal: Add one drop of Solvent A to clear the solution.

  • Nucleation: Seed the solution with a pure crystal (if available) or scratch the glass surface.

  • Insulated Cooling: Wrap the flask in foil or a towel to ensure cooling to room temperature takes >2 hours. Rapid cooling locks in impurities and causes oiling.

Visualization: Recrystallization Decision Tree

RecrystallizationLogic Start Crude Pyridazinone (Oil/Gum) SolventChoice Dissolve in Hot Polar Solvent (EtOH or EtOAc) Start->SolventChoice CheckSolubility Is it fully dissolved? SolventChoice->CheckSolubility HotFilter Perform Hot Filtration (Remove insolubles) CheckSolubility->HotFilter Yes AntiSolvent Add Anti-Solvent (Heptane) until turbid HotFilter->AntiSolvent Cooling Cooling Phase AntiSolvent->Cooling ResultOil Product Oils Out Cooling->ResultOil Fast Cool ResultCrystal Crystalline Solid Cooling->ResultCrystal Slow Cool + Seeding Remedy Reheat -> Add more Polar Solvent -> Seed -> Slow Cool ResultOil->Remedy Remedy->Cooling

Caption: Logic flow for mitigating the "oiling out" phenomenon common in pyridazinone isolation.

Module 2: Chromatography & Regioisomer Separation

Issue: "I cannot separate the


-2 alkylated product from the 

-alkylated impurity."
The Scientific Logic

Pyridazinones exist in a tautomeric equilibrium between the lactam (


-form) and lactim (

-form). Alkylation often yields a mixture of

-alkyl (usually desired) and

-alkyl (impurity) products.
  • 
    -alkyl derivatives:  Less polar (lose the H-bond donor). Elute faster on Silica.
    
  • 
    -alkyl derivatives:  More polar (retain amide-like character). Elute slower on Silica.
    
Data Table: Stationary Phase Selection Guide
Separation GoalStationary PhaseMobile Phase SystemMechanism
Standard Purification Silica Gel (40-63 µm)DCM / Methanol (95:5)Adsorption (H-bonding).

-isomer elutes first.
Difficult Regioisomers C18 (Reverse Phase)Water / ACN + 0.1% Formic AcidHydrophobic interaction.

-isomer often elutes first due to higher polarity.
Isomeric Pairs Porous Graphitic Carbon (PGC)Methanol / THFPlanar interaction. Excellent for separating flat aromatic isomers.
Troubleshooting Protocol: The "Buffered Silica" Trick

If peaks are tailing or overlapping on standard silica:

  • Pre-treat the Silica: Slurry your silica gel in Hexane containing 1% Triethylamine (TEA).

  • Rationale: The basic TEA neutralizes highly acidic silanol sites that bind irreversibly to the basic nitrogen of the pyridazinone ring.

  • Run Column: Use a gradient of Hexane

    
     Ethyl Acetate.
    

Module 3: Impurity Scavenging (Hydrazine Removal)

Issue: "Residual hydrazine is failing QC/Genotoxicity limits."

The Scientific Logic

Hydrazine is a common starting material for pyridazinone ring closure.[1] It is a known genotoxin (PGI) and must be removed to ppm levels. It is basic and nucleophilic. Simple evaporation often fails because hydrazine forms hydrates or salts with the product.

Protocol: The "Scavenger Wash" System

Do not rely on vacuum drying alone. Use chemical derivatization.[1]

Method A: The Acid Wash (For acid-stable derivatives)

  • Dissolve crude product in Ethyl Acetate.

  • Wash

    
     with 1M HCl .
    
    • Mechanism:[1][2][3] Converts free hydrazine (

      
      ) to the highly water-soluble hydrazinium dichloride (
      
      
      
      ).
  • Wash

    
     with Brine, dry over 
    
    
    
    .

Method B: The Aldehyde Scavenger (For acid-sensitive derivatives) If your product is acid-sensitive, use a "sacrificial aldehyde."

  • Dissolve crude in Ethanol.

  • Add 1.5 equivalents of 2-Chlorobenzaldehyde or Acetone .

  • Stir for 30 mins.

    • Mechanism:[1][2][3] Excess hydrazine reacts rapidly to form a hydrazone (Schiff base).

  • Evaporate and recrystallize. The hydrazone is typically much more lipophilic than the pyridazinone and stays in the mother liquor during recrystallization.

Module 4: HPLC Method Development (Peak Tailing)

Issue: "My pyridazinone peak tails significantly (Asymmetry > 1.5)."

The Scientific Logic

Pyridazinones have a


 typically around 2–4 (protonation of the ring nitrogen). On standard C18 columns at neutral pH, residual silanols (

) act as weak acids, interacting with the protonated pyridazinone nitrogen, causing "drag" or tailing.
Corrective Action: Low pH Mobile Phase

You must suppress the ionization of the silanols or fully protonate the analyte to a single species.

Recommended Conditions:

  • Column: C18 with "End-capping" or "Base Deactivated" technology (e.g., Agilent Zorbax Eclipse or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

    • Why TFA? It is an ion-pairing agent. The trifluoroacetate anion pairs with the positively charged pyridazinone, creating a neutral complex that interacts cleanly with the C18 chain, sharpening the peak.

Visualization: HPLC Optimization Workflow

HPLC_Optimization Problem Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Problem->CheckPH Decision Is pH neutral? CheckPH->Decision Action1 Add 0.1% TFA or Formic Acid Decision->Action1 Yes (pH ~7) Action2 Switch to End-capped Column Decision->Action2 No (Already Acidic) Result Sharp Peak (Asymmetry < 1.2) Action1->Result Action2->Result

Caption: Workflow for eliminating peak tailing in pyridazinone analysis.

References

  • Sotelo, E., et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. ResearchGate. Retrieved from [Link]

  • Imam, S.S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI Molecules. Retrieved from [Link]

  • Thiel, O.R., et al. (2011). Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses. Retrieved from [Link]

Sources

overcoming solubility issues with 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

[1]

Status: Operational | Role: Senior Application Scientist | Ticket ID: SOL-PYR-001[1]

Compound Dashboard & Physicochemical Profile

Before troubleshooting, we must ground our approach in the specific molecular architecture of your compound. This is not a generic "hydrophobic small molecule"; it is a styryl-pyridazinone conjugate .[1]

ParameterEstimated ValueTechnical Implication
Molecular Weight ~268.3 g/mol Small molecule, but rigid.[1]
LogP (Predicted) 2.8 – 3.5Highly lipophilic.[1] Partitioning favors membranes/organic phases over aqueous buffers.[1]
Core Structure Pyridazinone RingPolar "head" group, but weak H-bond donor/acceptor potential.[1]
Critical Moiety 1 Styryl Linker The Troublemaker. Planar, conjugated system promoting strong

stacking (aggregation) and light sensitivity (photo-isomerization).[1]
Critical Moiety 2 2-Allyl Group Increases lipophilicity compared to the N-H parent, removing a potential H-bond donor.[1]
Solubility Class BCS Class II/IVHigh Permeability (likely), Low Solubility.

Troubleshooting Guides (Q&A Format)

Issue 1: "My DMSO stock solution has crystals at the bottom after freezing."

Diagnosis: DMSO Hygroscopicity & "Water-Crash" DMSO is highly hygroscopic.[1] Every time you open a cold vial, it pulls atmospheric moisture. Even 1-2% water content in DMSO can drastically reduce the saturation limit of styryl-pyridazinones, forcing the compound out of solution.[1]

Corrective Protocol:

  • Warm & Vortex: Do not sonicate immediately.[1] Warm the vial to 37°C for 10 minutes to redissolve thermodynamically.

  • Desiccate: Store stocks in a desiccator or with silica beads in the secondary container.

  • Aliquot: Never freeze-thaw the main stock more than once. Create single-use aliquots (e.g., 50 µL).

Issue 2: "The compound precipitates immediately when added to cell culture media (RPMI/DMEM)."

Diagnosis: The "Solvent Shock" Phenomenon You are likely performing a "direct spike" (100% DMSO stock

The "Intermediate Dilution" Fix: Do not jump from 100% DMSO to 0.1% DMSO. Use a stepping stone.

  • Step A: Dilute stock 1:10 into PEG-400 or Propylene Glycol .[1]

  • Step B: Dilute this mix into your media.

    • Why? PEG coats the hydrophobic styryl core, preventing

      
       stacking during the transition to water.[1]
      
Issue 3: "My IC50 curves are inconsistent, and the solution turns slightly yellow/fluorescent."

Diagnosis: Photo-Isomerization The styryl double bond (alkene linker) is photosensitive.[1] Under ambient lab light, it can isomerize from trans (usually the stable, synthesized form) to cis. The cis isomer often has different solubility and biological potency.

Corrective Protocol:

  • Amber Glass: All stocks must be in amber vials.

  • Low Light: Perform dilutions in reduced light.

  • Check Purity: Run a quick HPLC.[1] If you see a "shoulder" peak appearing over time, it is likely the isomer, not an impurity.

Advanced Formulation Strategies

If simple cosolvents fail, you must encapsulate the hydrophobic core.

Strategy A: Cyclodextrin Complexation (Recommended for In Vivo)

The 4-methoxystyryl tail fits perfectly into the cavity of

1
  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    -CD).[1]
  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water/saline.[1]
      
    • Dissolve compound in minimal DMSO (e.g., 50 mg/mL).

    • Add DMSO solution dropwise to the vortexing Cyclodextrin solution.

    • Result: The hydrophobic tail is shielded from water, preventing precipitation.

Strategy B: The "Golden Triangle" Vehicle

For intraperitoneal (IP) or oral (PO) dosing in mice/rats, use this standard pharmaceutical vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Cosolvent/Stabilizer)[1]

  • 5% Tween-80 (Surfactant to prevent aggregation)[1]

  • 45% Saline (Bulking agent)[1]

Mixing Order (Crucial): Dissolve drug in DMSO




Visual Troubleshooting Logic

Figure 1: Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your specific assay.

SolubilityFlowStartStart: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinoneGoalWhat is your Application?Start->GoalInVitroIn Vitro (Cells/Enzymes)Goal->InVitroInVivoIn Vivo (Animal Models)Goal->InVivoConcCheckTarget Conc > 10 µM?InVitro->ConcCheckRouteRoute of Admin?InVivo->RouteSimpleUse DMSO < 0.5%ConcCheck->SimpleNoComplexPrecipitation Risk!ConcCheck->ComplexYesSoln1Intermediate Dilution:Stock -> PEG400 -> MediaComplex->Soln1IP_POIP or OralRoute->IP_POIVIV (Intravenous)Route->IVVehicle1Vehicle:10% DMSO / 40% PEG400 / 5% Tween80IP_PO->Vehicle1Vehicle2Complexation:20% HP-beta-CyclodextrinIV->Vehicle2Avoid Embolism

Caption: Decision matrix for selecting the appropriate solvent vehicle based on experimental application and concentration requirements.

Figure 2: The "Stacking" Mechanism & Cyclodextrin Shielding

Understanding why it precipitates helps you prevent it. The styryl rings stack like plates.[1]

Mechanismcluster_0Aqueous Environment (No Protection)cluster_1Stabilized Inclusion ComplexMol1Styryl CoreMol2Styryl CoreMol1->Mol2Pi-Pi StackingMol3Styryl CoreMol2->Mol3AggregationArrowAdd HP-beta-CDcluster_1cluster_1HostCyclodextrin(Hydrophobic Cavity)GuestDrug Molecule(Sequestered)Host->GuestHost-GuestInteractioncluster_0cluster_0

Caption: Mechanism of aggregation via Pi-Pi stacking (left) versus stabilization via Cyclodextrin inclusion (right).

Validated Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Do not rely on visual inspection.[1] Use this to quantify the "crash point."

  • Preparation: Prepare a 10 mM stock of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone in DMSO.

  • Plate Setup: Use a 96-well clear UV-star plate.

  • Titration: Add PBS (pH 7.4) to wells. Spike in the DMSO stock to achieve concentrations from 1 µM to 200 µM. Ensure final DMSO is constant (e.g., 1%).

  • Read: Measure Absorbance at 600nm (turbidity) or use a Nephelometer immediately.

  • Analysis: The concentration where OD600 spikes is your Kinetic Solubility Limit .[1] Stay 2x below this for biological assays.

Protocol B: Synthesis of the "Golden Triangle" Vehicle

Volume: 10 mL

StepComponentVolumeAction
1Compound X mgWeigh powder into a glass amber vial.
2DMSO 1.0 mLAdd and vortex until completely clear.
3PEG-400 4.0 mLAdd slowly. Solution will warm slightly.[1] Vortex.
4Tween-80 0.5 mLViscous. Cut tip of pipette to dispense accurately.
5Saline (0.9%) 4.5 mLAdd dropwise while vortexing.
Final Solution 10 mL Clear, slightly viscous liquid. Use within 24h.

References

  • Imran, M., et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Journal of Molecular Liquids. [1]

    • Context: Establishes the baseline solubility profile of the pyridazinone core in DMSO vs.
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

    • Context: Authoritative review on cosolvency (PEG/DMSO)
  • Rubino, J. T. (2001).[1] "Cosolvents and Cosolvency." Encyclopedia of Pharmaceutical Technology.

    • Context: Explains the thermodynamics of the "intermediate dilution" step to prevent amorphous precipit
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Context: Validates the use of HP- -CD for aromatics like the styryl group in this specific molecule.
  • BenchChem Technical Data. "Solubility of Pyridazinone Derivatives."

    • Context: General handling d

Technical Support Center: Synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure the integrity and success of your experiments.

Overview of the Synthesis

The synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is typically achieved through a sequence involving the formation of the pyridazinone core followed by functionalization. A common route involves the condensation of a γ-keto acid with hydrazine to form a dihydropyridazinone, which is then oxidized and subsequently N-alkylated. The styryl moiety can be introduced via several methods, most notably through condensation or palladium-catalyzed cross-coupling reactions.[1][2][3]

The following diagram outlines a plausible and efficient synthetic workflow.

G cluster_0 Part 1: Pyridazinone Core Synthesis cluster_1 Part 2: N-Allylation A γ-Keto Acid Precursor (e.g., 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid) C 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one A->C Cyclocondensation B Hydrazine Hydrate (NH2NH2·H2O) B->C D Dehydrogenation (e.g., Br2/AcOH) C->D E 6-(4-methoxyphenyl)-3(2H)-pyridazinone D->E H Final Product: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone E->H N-Alkylation F Allyl Bromide (CH2=CHCH2Br) F->H G Base (e.g., K2CO3) Solvent (e.g., DMF) G->H G cluster_prevention Polymerization Prevention Strategies start Start Synthesis acid_free Ensure Acid-Free Conditions (Use acid scavengers like proton sponge if necessary) start->acid_free Step 1 inhibitor Add Radical Inhibitor (e.g., BHT, ~0.1 mol%) acid_free->inhibitor Step 2 atmosphere Maintain Inert Atmosphere (Nitrogen or Argon) inhibitor->atmosphere Step 3 end Successful Synthesis atmosphere->end Result

Sources

troubleshooting inconsistent results in biological assays with pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Paradox

Welcome to the technical support center. If you are here, you are likely experiencing the "love/hate" relationship common to the pyridazinone scaffold.[1] In medicinal chemistry, pyridazinones are privileged structures—versatile pharmacophores found in PDE inhibitors, COX-2 inhibitors, and cardiotonics due to their ability to engage in dual hydrogen bonding and


-stacking.[1]

However, in the bioassay lab, they are notorious for generating inconsistent IC50 values , flat structure-activity relationships (SAR) , and false positives .[1]

This guide addresses the three physicochemical pillars that cause these failures: Colloidal Aggregation , Optical Interference , and Surface Adsorption .[1]

Module 1: The "Brick Dust" Phenomenon (Solubility & Aggregation)

The Issue: You observe steep inhibition curves (Hill slope > 1.5) or activity that disappears when you add a detergent.[2]

The Mechanism: Pyridazinones are often "brick dust" molecules—high melting point solids with poor aqueous solubility. When diluted from DMSO into aqueous buffer, they frequently undergo colloidal aggregation .[1] These sub-micron particles (100–500 nm) do not precipitate visibly but sequester enzymes on their surface, causing non-specific inhibition.[1] This is the #1 cause of false positives in pyridazinone screens.

Troubleshooting Q&A

Q: My IC50 shifts 10-fold between runs. Is it the enzyme? A: It is likely the compound state. Pyridazinone aggregates are sensitive to ionic strength and protein concentration.

  • Test: Centrifuge your assay mix at high speed (e.g., 10,000 x g for 10 min) before adding the substrate. If potency drops, your compound spun out.[1]

  • Validation: Add 0.01% Triton X-100 or Tween-80 to your buffer. If inhibition vanishes, the compound was acting as a colloidal aggregate, not a specific binder.[1]

Q: How do I prevent "crashing out" during dilution? A: Avoid "shock dilution." Direct addition of 100% DMSO stock to aqueous buffer creates local supersaturation.

  • Protocol: Use an intermediate dilution step (e.g., DMSO

    
     50% DMSO/Buffer 
    
    
    
    Final Buffer) to allow gradual hydration.[1]

Module 2: Optical Interference (Fluorescence & Quenching)[1]

The Issue: Your fluorescence intensity (FI) or FRET signal fluctuates randomly, or you see inhibition in "read-only" control wells.

The Mechanism: The pyridazinone ring is an electron-deficient heteroaromatic system. Many derivatives exhibit intrinsic fluorescence in the blue region (350–450 nm) or act as fluorescence quenchers via the Inner Filter Effect (IFE).

Troubleshooting Q&A

Q: I'm seeing high background in my fluorescence polarization (FP) assay. A: Check your compound's emission spectrum.

  • Test: Scan the compound alone in buffer at your assay's excitation/emission wavelengths.

  • Solution: If the compound fluoresces, switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) where pyridazinones are typically silent.[1]

Q: My dose-response curve looks "bell-shaped." A: This often indicates solubility limits combined with optical interference. At high concentrations, the compound precipitates (light scattering) or quenches the signal, artificially lowering the readout.[1]

Module 3: Surface Adsorption (Plastic Binding)[1]

The Issue: Low potency (high IC50) in low-volume assays (384/1536-well), but normal potency in larger volumes.

The Mechanism: Lipophilic pyridazinones (


) bind aggressively to polypropylene and polystyrene. In a 384-well plate, the surface-area-to-volume ratio is high; up to 50% of your compound may be stuck to the wall before the assay begins.
Troubleshooting Q&A

Q: My serial dilutions are non-linear. A: You are likely losing compound to the pipette tips during serial dilution.

  • Solution: Use Low Retention tips or acoustic dispensing (Echo) which eliminates tips entirely.[1]

  • Material: Switch to glass-coated plates or add 0.01% BSA to the buffer before adding the compound to block surface binding sites.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing inconsistent pyridazinone data.

TroubleshootingFlow Start Start: Inconsistent IC50 Data CheckDetergent Add 0.01% Triton X-100 Start->CheckDetergent IsInhibitionLost Is Inhibition Lost? CheckDetergent->IsInhibitionLost Aggregator Cause: Colloidal Aggregation (False Positive) IsInhibitionLost->Aggregator Yes CheckOptical Check Optical Interference (Scan Compound Only) IsInhibitionLost->CheckOptical No IsFluorescent Signal in No-Enzyme Well? CheckOptical->IsFluorescent Interference Cause: Autofluorescence or Quenching IsFluorescent->Interference Yes CheckBinding Check Plastic Binding (Compare Tip vs. Acoustic) IsFluorescent->CheckBinding No IsPotencyDiff Potency Increases with Acoustic? CheckBinding->IsPotencyDiff Adsorption Cause: Surface Adsorption (Loss of Compound) IsPotencyDiff->Adsorption Yes Valid Result is Valid (Specific Interaction) IsPotencyDiff->Valid No

Figure 1: Diagnostic logic flow for identifying the root cause of assay artifacts.

Detailed Protocol: Solubility & Stability Validation

Do not proceed to HTS or SAR generation without passing this validation gate.

Objective: Determine the "Safe Assay Concentration" (SAC) where the compound is soluble, monomeric, and optically silent.

Materials:

  • UV-Vis Spectrophotometer (plate reader capable).

  • Dynamic Light Scattering (DLS) plate reader (optional but recommended).[1]

  • Assay Buffer (exact composition used in your bioassay).

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock in anhydrous DMSO.

    • Critical: Visually inspect for particulates.[2][3] Sonicate for 10 mins if cloudy.

  • The "Crash" Test (Kinetic Solubility):

    • Dilute stock to 100 µM in Assay Buffer (final DMSO < 1%).

    • Measure Absorbance at 600 nm (turbidity) immediately (T0) and at 60 minutes (T60).

    • Pass Criteria:

      
      .[1] If higher, the compound is precipitating.[1]
      
  • Aggregation Check:

    • Prepare two conditions: Buffer A (Standard) and Buffer B (+ 0.01% Triton X-100).[1]

    • Run the enzyme inhibition assay in both.

    • Pass Criteria: IC50 shift < 3-fold. If IC50 shifts > 10-fold with detergent, the compound is an aggregator.[1]

  • Optical Scan:

    • Scan 10 µM compound in buffer from 300 nm to 700 nm.

    • Pass Criteria: No overlap with your assay's excitation/emission bands.

Summary of Common Artifacts

ObservationRoot CauseDiagnostic TestCorrective Action
Steep Hill Slope (> 2.0) Colloidal AggregationAdd 0.01% Triton X-100.Add non-ionic detergent; optimize solubility.
"Noisy" Baseline PrecipitationMeasure OD600 (Turbidity).Lower concentration; improve buffer solubility.
Inhibition in Control Fluorescence QuenchingCheck raw fluorescence values.Use absorbance readout or red-shifted dye.
Low Potency (High IC50) Plastic BindingCompare glass vs. plastic tips.Use acoustic dispensing or BSA blocking.

References

  • Shoichet, B. K. (2004).[1] Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today. Link

    • Context: Foundational paper describing the "colloidal aggregation" mechanism common to flat arom
  • O'Donnell, H. R., et al. (2021).[1][3][4] Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. Journal of Medicinal Chemistry. Link[1]

    • Context: Demonstrates how aggregation leads to false positives in viral assays, a critical read for pyridazinone antiviral research.[1]

  • Borisova, B., et al. (2026).[1][5][6] Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development. Journal of Chemical Technology and Metallurgy.[5][6] Link

    • Context: Recent review on the medicinal chemistry of pyridazinones, highlighting their structural vers
  • BenchChem Technical Guides. (2024). Solubility of Pyridazinone Derivatives.[7][8][9]Link[1]

    • Context: Practical data on solvent compatibility and formulation for pyridazinone deriv

Sources

analytical challenges in the characterization of pyridazinone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytics Support Center. Subject: Analytical Challenges in the Characterization of Pyridazinone Isomers Ticket ID: PYR-ISO-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Pyridazinone scaffolds, particularly 3(2H)-pyridazinones, present a "perfect storm" of analytical challenges: regioisomerism (N1 vs. N2 alkylation), tautomerism (lactam-lactim equilibrium), and isobaric mass fragmentation .

In drug discovery, incorrectly assigning the alkylation site of a pyridazinone core can invalidate Structure-Activity Relationship (SAR) models. This guide provides a self-validating workflow to unambiguously determine isomer identity, moving beyond simple retention time matching to definitive structural proof.

Module 1: Chromatographic Separation (The "Purification" Problem)

User Query: "I see a single broad peak or split peaks in my LC-MS trace for my alkylated pyridazinone. Is my compound degrading?"

Diagnosis: You are likely observing tautomeric interconversion or regioisomer co-elution . 3(2H)-pyridazinones exist in a dynamic equilibrium between the keto-form (lactam) and the enol-form (lactim). On standard C18 columns at neutral pH, this proton transfer occurs on the timescale of the separation, leading to peak broadening or splitting.

Troubleshooting Protocol
ParameterRecommendationMechanism of Action
Mobile Phase pH Acidic (pH < 3.0) Forces the equilibrium toward the protonated keto-form, collapsing split peaks into a sharp singlet.
Stationary Phase Phenyl-Hexyl or PFP

-

interactions offer superior selectivity for regioisomers compared to hydrophobic C18 interactions.
Solvent Choice Methanol > Acetonitrile Protic solvents (MeOH) stabilize the hydrogen-bonding network of the lactam form better than aprotic ACN.
Workflow: Isomer Resolution Strategy

IsomerSeparation Start Crude Reaction Mixture (Pyridazinone Alkylation) UPLC UPLC Screening (C18, pH 7) Start->UPLC Decision1 Peak Shape? UPLC->Decision1 Acidic Add 0.1% Formic Acid (pH ~2.5) Decision1->Acidic Split/Broad Peak ColumnSwitch Switch to Phenyl-Hexyl or PFP Column Decision1->ColumnSwitch Co-eluting Isomers Isolate Isolate Isomers via Prep-HPLC Acidic->Isolate Sharp Peak Achieved ColumnSwitch->Isolate Resolution > 1.5

Figure 1: Decision tree for optimizing chromatographic separation of pyridazinone isomers.

Module 2: Structural Elucidation (The "Identification" Problem)

User Query: "My MS spectra are identical for both isomers. How do I prove which nitrogen is alkylated without growing a crystal?"

Diagnosis: Mass spectrometry is rarely sufficient because N1- and N2-alkylated isomers produce nearly identical fragmentation patterns. NMR is the definitive tool , but 1D


H NMR is often ambiguous. You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) to visualize long-range couplings.[1]
The Science of Distinction (N1 vs. N2)

In a typical 3(2H)-pyridazinone (numbered N1-N2-C3(=O)-C4-C5-C6):

  • N2-Alkylation: The alkyl group is closer to the Carbonyl (C3).

  • N1-Alkylation: The alkyl group is closer to C6.

Step-by-Step NMR Protocol
  • Solvent Selection: Use DMSO-d6 rather than CDCl

    
    . DMSO reduces tautomeric exchange rates and often separates overlapping signals.
    
  • Acquire 1D

    
    H NMR:  Assign the alkyl group protons (N-CH
    
    
    
    ).
  • Acquire 2D HMBC (Optimized for 8 Hz): Look for the "Lighthouse" correlations.

The "Lighthouse" Correlations (Diagnostic Table)
Isomer TypeKey HMBC Correlation (From N-CH

)
Key NOE Correlation (Through Space)
N2-Alkylated Strong cross-peak to C3 (Carbonyl) (~160 ppm)NOE to C3-substituents (if any) or weak NOE to C4-H.
N1-Alkylated Strong cross-peak to C6 (~130-145 ppm)Strong NOE to C6-H (Diagnostic).
O-Alkylated Cross-peak to C3 ; Carbonyl carbon shifts upfield (<160 ppm).NOE to C4-H; C3=O signal disappears in

C.
Visualizing the NMR Logic

NMRLogic Input Isolated Isomer HMBC Run HMBC Experiment Input->HMBC CheckC3 Correlates to C=O (~160 ppm)? HMBC->CheckC3 CheckC6 Correlates to C6 (~140 ppm)? CheckC3->CheckC6 No ResultN2 N2-Isomer (Lactam) CheckC3->ResultN2 Yes (Strong) ResultO O-Isomer (Lactim ether) CheckC3->ResultO Yes (Shift <160ppm) ResultN1 N1-Isomer CheckC6->ResultN1 Yes

Figure 2: NMR assignment logic flow for pyridazinone regioisomers.

Module 3: Advanced Verification (The "Confirmation" Problem)

User Query: "The NMR data is ambiguous due to overlapping peaks. What is the absolute last resort?"

Diagnosis: When steric bulk twists the ring or signals overlap, solution-state NMR fails. You have two options:


N-HMBC  or X-Ray Crystallography .
Option A: N-HMBC (The "Nitrogen Fingerprint")

Nitrogen chemical shifts are highly sensitive to their environment.

  • N2 (Amide-like): Typically appears around -220 to -260 ppm (relative to nitromethane).

  • N1 (Pyridine-like): Typically appears around -60 to -100 ppm .

  • Protocol: Run a

    
     HMBC at natural abundance. This requires high concentration (>20 mg) and long acquisition times (overnight), but it provides indisputable proof of attachment.
    
Option B: Small Molecule X-Ray Diffraction (XRD)

This is the "Gold Standard."

  • Requirement: A single crystal.

  • Tip: If the pure oil won't crystallize, try forming a salt (if basic sites exist) or co-crystallizing with a planar acid (e.g., fumaric acid).

References

  • Differentiation of Regioisomeric N-Alkylation

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[2]

    • Source: Magnetic Resonance in Chemistry (2024).[2]

    • URL:[Link]

  • Tautomerism in Pyridazinones

    • Title: Tautomerism in pyridazin-3(2H)
    • Source: Journal of Molecular Graphics and Modelling (2014).[3]

    • URL:[Link]

  • N- vs O-Alkylation NMR Strategy

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[4]

    • URL:[Link]

  • LC-MS Identification Challenges

    • Title: Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling.[6]

    • Source: ACS Central Science (2013).
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule or related pyridazinone derivatives. The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3]

The synthesis of this specific target, while achievable through several established organometallic cross-coupling reactions, presents unique challenges related to impurity formation and management. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. The primary synthetic route discussed involves a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki-Miyaura reaction, which are standard methods for forming the styryl C-C bond.[4][5]

Issue 1: Final product is a sticky oil or waxy solid, proving difficult to crystallize.

Q: My final product, after column chromatography, is a persistent oil or a low-melting, waxy solid, not the expected crystalline material. My NMR spectrum looks largely correct but has some broad, unassignable signals in the aromatic region.

A: This is a classic sign of contamination with phosphine-based impurities, most commonly triphenylphosphine oxide (TPPO) . TPPO is a ubiquitous and often troublesome byproduct that arises from the oxidation of triphenylphosphine (PPh₃), a common ligand used in palladium catalysts like Pd(PPh₃)₄.[4][6] Its physical properties (waxy solid, similar polarity to many organic products) make it difficult to remove using standard silica gel chromatography.

Causality:

  • Ligand Oxidation: Triphenylphosphine is readily oxidized to TPPO during the reaction, especially if the reaction is not kept under a strictly inert atmosphere.

  • Co-elution: TPPO has a polarity that often causes it to co-elute with the desired product in typical solvent systems like ethyl acetate/hexane.

Troubleshooting Protocol:

  • Confirmation: Confirm the presence of TPPO via ¹H-NMR. It typically shows broad multiplets around 7.4-7.7 ppm, which can overlap with your product's aromatic signals. A ³¹P-NMR spectrum is definitive, showing a signal for TPPO around +25 to +30 ppm.

  • Purification Strategy 1 (Acid-Base Extraction): If your target molecule is stable to mild acid, you can exploit the basicity of any remaining triphenylphosphine. Wash the crude reaction mixture in an organic solvent (e.g., ethyl acetate) with 1M HCl. This will protonate the PPh₃, pulling it into the aqueous layer. Note: This will not remove the already-formed TPPO.

  • Purification Strategy 2 (Recrystallization): TPPO is often more soluble in non-polar solvents than the target pyridazinone. Attempt recrystallization from a solvent system like diethyl ether or a mixture of dichloromethane and hexane. Chilling the solution to 0°C or -20°C can help precipitate your product while leaving TPPO in the mother liquor.

  • Purification Strategy 3 (Dry Flash Chromatography): For stubborn cases, a dry flash chromatography technique using a minimal amount of solvent can sometimes improve separation compared to traditional wet-column chromatography.

Issue 2: HPLC analysis shows a significant byproduct with a mass corresponding to a dehalogenated starting material.

Q: I performed a Heck reaction between 2-allyl-6-bromo-3(2H)-pyridazinone and 4-methoxystyrene. My LC-MS analysis shows a major peak for my product, but also a significant peak with a mass corresponding to 2-allyl-3(2H)-pyridazinone. What is causing this hydrodehalogenation?

A: The presence of the dehalogenated (or "proto-debrominated") starting material is a known side reaction in palladium-catalyzed couplings, including the Heck and Suzuki reactions.[6][7] It arises from the interception of a key intermediate in the catalytic cycle before the desired C-C bond formation can occur.

Causality (The Reductive Heck Pathway): The catalytic cycle involves an alkylpalladium(II) intermediate. If this intermediate reacts with a hydride source in the reaction mixture instead of undergoing its intended pathway, it can lead to a reductive cleavage of the C-Pd bond, forming a C-H bond and regenerating the Pd(0) catalyst.[7] Hydride sources can include the solvent (e.g., isopropanol), the base (e.g., formate salts), or even trace water.

Troubleshooting Workflow:

Caption: General synthetic workflow for the target molecule.

Q2: What are the primary classes of impurities I should expect?

A2: Impurities can be broadly categorized based on their origin in the manufacturing and storage process. [8]For this specific synthesis, they are best classified as follows:

Impurity ClassSpecific ExamplesPotential SourceRecommended Analytical Technique
Starting Materials Unreacted 2-allyl-6-bromo-3(2H)-pyridazinone; 4-methoxystyreneIncomplete reactionHPLC, LC-MS [9]
Reaction Byproducts 2-allyl-3(2H)-pyridazinone (dehalogenated); 4,4'-dimethoxystilbene (homocoupled)Side reactions during couplingHPLC, LC-MS, GC-MS [10]
Reagent-Related Triphenylphosphine oxide (TPPO)Oxidation of phosphine ligandsHPLC, ³¹P-NMR
Catalyst-Related Residual PalladiumIncomplete removal of the catalystInductively Coupled Plasma Mass Spectrometry (ICP-MS) [8]
Isomeric Impurities (Z)-isomer of the styryl double bondNon-stereoselective reaction conditions (esp. in Wittig-type routes)HPLC, ¹H-NMR (coupling constants)

Q3: Which analytical techniques are essential for impurity profiling of this compound?

A3: A multi-technique approach is required for comprehensive impurity profiling. [8][11]* High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the purity of your final product and detecting non-volatile organic impurities. A well-developed HPLC method is crucial for separating the main compound from starting materials and byproducts. [9]* Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown peaks seen in the HPLC chromatogram by providing molecular weight information. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying major impurities if their concentration is high enough (>1%). It is also the best method for determining isomeric purity (E/Z ratio).

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace amounts of elemental impurities, such as residual palladium from the catalyst, which is a critical regulatory requirement. [8] Q4: How can I effectively remove the palladium catalyst after the reaction?

A4: Removing the palladium catalyst to acceptable levels (typically low ppm) is critical.

  • Filtration: After the reaction, a simple filtration through a pad of Celite® can remove precipitated palladium black.

  • Aqueous Wash: An aqueous wash (e.g., with saturated ammonium chloride) can help remove some palladium salts.

  • Silica Gel Chromatography: Standard column chromatography will remove a significant portion of the palladium.

  • Metal Scavengers: For achieving very low levels, treatment of the product solution with a dedicated metal scavenger is highly effective. These are commercially available silica- or polymer-based materials functionalized with groups (e.g., thiols, amines) that chelate palladium, which can then be removed by simple filtration.

By understanding the mechanistic origins of common impurities and employing the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency, purity, and reproducibility of their synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3023. [Link]

  • Rousseau, A., et al. (2014). Organophosphorus-catalyzed diaza-Wittig reaction: application to the synthesis of pyridazines. Organic & Biomolecular Chemistry, 12(36), 7092-7099. [Link]

  • Nagy, T., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules, 27(11), 3386. [Link]

  • Sanna, M. D., et al. (2023). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 28(4), 1845. [Link]

  • Rousseau, A., et al. (2014). Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines. Royal Society of Chemistry. [Link]

  • Al-Soud, Y. A., et al. (2007). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1124. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 675. [Link]

  • Ghorab, M. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(1), 1-20. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • El-Baih, F. E., et al. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Indian Journal of Chemistry, 48B, 853-858. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. Accessed February 2024. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • P, S., & P, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(1A), 43-47. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. Wittig reaction. Accessed February 2024. [Link]

  • Kumar, V., & Kumar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development, 4(6), 1264-1272. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical and Drug Regulatory Affairs. [Link]

  • Sanna, M. D., et al. (2019). Synthesis of pyridazin-3(2H)-one derivatives. ResearchGate. [Link]

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 136-148. [Link]

  • Heinisch, G., & Frank, H. (2005). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-224. [Link]

  • Sanna, M. D., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 724. [Link]

  • Gökçe, M., et al. (2011). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung, 61(1), 1-7. [Link]

  • Coelho, A., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 118, 1-52. [Link]

  • Zhang, T., et al. (2023). Pyridazine and pyridazinone compounds in crops protection: a review. Journal of Pesticide Science. [Link]

  • S, P., & S, P. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Tiryaki, D., & Ulusoy, N. (2020). Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Scaffold. Journal of Gazi University Health Sciences Institute, 5(2), 1-18. [Link]

  • Wikipedia. Heck reaction. Accessed February 2024. [Link]

  • Myers, A. (2011). The Heck Reaction. Harvard University Chemistry 115. [Link]

  • Organic Chemistry Portal. Heck Reaction. Accessed February 2024. [Link]

  • Procter, D. J., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 6(8), 5372-5378. [Link]

  • Chemistry LibreTexts. Heck Reaction. Accessed February 2024. [Link]

Sources

Validation & Comparative

head-to-head comparison of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone with other drugs

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides a head-to-head comparison and pharmacological profile of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a specialized pyridazinone derivative engineered for potent analgesic and anti-inflammatory activity with reduced gastrointestinal toxicity.

Executive Summary & Compound Profile

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (CAS: 303146-39-6) represents a strategic optimization of the pyridazinone scaffold. By incorporating a styryl linker at position 6 and an allyl group at position 2, this molecule is designed to maximize lipophilicity and binding affinity for the cyclooxygenase (COX) active site, specifically targeting the COX-2 isoform while minimizing the gastric ulceration associated with classical NSAIDs.

Chemical Identity
PropertyDetail
IUPAC Name 2-(prop-2-en-1-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-3(2H)-pyridazinone
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Core Scaffold 3(2H)-Pyridazinone
Key Pharmacophores N-Allyl (Lipophilicity/Bioavailability), 4-Methoxystyryl (COX-2 Selectivity)
Primary Class Non-steroidal anti-inflammatory agent (NSAID); COX-2 Inhibitor

Mechanism of Action (MOA)

The pharmacological efficacy of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone stems from its ability to intercept the arachidonic acid cascade. Unlike traditional NSAIDs (e.g., Indomethacin) that non-selectively inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory), the 4-methoxystyryl moiety facilitates a conformation that preferentially fits the larger hydrophobic pocket of COX-2.

Signaling Pathway & Inhibition Logic

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) [Gastro-protective] AA->COX1 COX2 COX-2 (Inducible) [Pro-inflammatory] AA->COX2 Inflammatory Stimuli Pgs_Good Pgs_Good COX1->Pgs_Good Pgs_Bad Pgs_Bad COX2->Pgs_Bad Drug 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Drug->COX1 Weak Inhibition (Low Affinity) Drug->COX2 Selective Inhibition (High Affinity) PGs_Good Prostaglandins (PGE2, PGI2) [Gastric Mucosa Protection] PGs_Bad Prostaglandins (PGE2) [Pain, Inflammation, Fever]

Figure 1: Mechanism of Action demonstrating preferential COX-2 inhibition, preserving COX-1 mediated gastric protection.

Head-to-Head Comparison

This section objectively compares the product against industry standards: Indomethacin (Gold Standard NSAID), Celecoxib (Selective COX-2 Inhibitor), and Emorfazone (Marketed Pyridazinone).

Comparative Efficacy & Safety Profile
Feature2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Indomethacin Celecoxib Emorfazone
Primary Target COX-2 > COX-1 (Preferential)COX-1 ≈ COX-2 (Non-selective)COX-2 >>> COX-1 (Highly Selective)COX / PDE Inhibitor
Analgesic Potency High (Comparable to Indomethacin)Very HighHighModerate
Anti-inflammatory High (% Inhibition > 40%)Very HighHighModerate
Ulcerogenic Index Low (Significant Advantage)High (Major Side Effect)LowLow
Lipophilicity Enhanced (N-Allyl group)ModerateHighModerate
Cardiovascular Risk Low/Moderate (Balanced inhibition)ModerateHigh (Thrombotic risk)Low
Key Differentiators:
  • N-Allyl Optimization : The allyl group at position 2 significantly increases lipophilicity compared to the N-methyl analog (Emorfazone), facilitating better penetration of the blood-brain barrier (BBB) for central analgesic effects.

  • Styryl Linker : The conjugated styryl system provides a rigid spacer that mimics the arachidonic acid structure, enhancing binding affinity to the COX active site channel.

  • Safety Profile : Unlike Indomethacin, which causes severe gastric lesions at therapeutic doses, 6-substituted-3(2H)-pyridazinones historically show a "clean" gastric profile due to reduced acidic character and COX-1 sparing activity.

Experimental Protocols

To validate the performance of this compound, the following experimental workflows are recommended. These protocols are self-validating through the use of positive (Indomethacin) and negative (Saline/CMC) controls.

A. Chemical Synthesis Workflow

The synthesis follows a convergent pathway: Aldol condensation followed by N-alkylation.

Synthesis_Workflow Start 6-methyl-3(2H)-pyridazinone Step1 Aldol Condensation (NaOEt/EtOH, Reflux) Start->Step1 Aldehyde 4-methoxybenzaldehyde Aldehyde->Step1 Intermed 6-(4-methoxystyryl)-3(2H)-pyridazinone Step1->Intermed Step2 N-Alkylation (Acetone, Reflux 6h) Intermed->Step2 Reagent Allyl Bromide + K2CO3 Reagent->Step2 Product 2-allyl-6-(4-methoxystyryl)- 3(2H)-pyridazinone Step2->Product

Figure 2: Synthetic route for the production of the target compound.[1][2]

Protocol Steps:

  • Condensation : Reflux 6-methyl-3(2H)-pyridazinone (0.01 mol) with 4-methoxybenzaldehyde (0.01 mol) in ethanolic sodium ethoxide for 4-6 hours. Acidify with HCl to precipitate the intermediate.

  • N-Alkylation : Dissolve the intermediate (0.01 mol) in dry acetone. Add anhydrous

    
     (0.02 mol) and allyl bromide (0.015 mol). Reflux for 6-12 hours.
    
  • Purification : Filter inorganic salts, evaporate solvent, and recrystallize from ethanol/water to achieve >98% purity (verify via TLC and melting point).

B. Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective : Quantify the reduction in acute inflammation.

  • Animals : Wistar albino rats (150-200g), n=6 per group.

  • Administration : Administer test compound (10, 20 mg/kg p.o.) suspended in 0.5% CMC.

    • Control: 0.5% CMC.

    • Standard: Indomethacin (10 mg/kg).

  • Induction : 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement : Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation :

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of the treated group.
C. Analgesic Assay (Phenylbenzoquinone Writhing Test)

Objective : Assess peripheral analgesic activity.

  • Animals : Swiss albino mice (20-25g).

  • Induction : Inject phenylbenzoquinone (PBQ) (0.02% aq. solution) intraperitoneally.

  • Observation : Count the number of "writhes" (abdominal constrictions) for 15 minutes starting 5 minutes post-injection.

  • Efficacy : A significant reduction in writhes compared to the vehicle control indicates analgesic activity.

References

  • Rubat, C., Coudert, P., Couquelet, J., Bastide, P., & Tronche, P. (1992). Synthesis and pharmacological evaluation of N-substituted 6-styryl-3(2H)-pyridazinones. Chemical & Pharmaceutical Bulletin.

  • Dogruer, D. S., Sahin, M. F., Unlu, S., & Ito, S. (2000). Synthesis and analgesic/anti-inflammatory activity of new 6-substituted-3(2H)-pyridazinone derivatives. Archiv der Pharmazie.

  • Siddiqui, A. A., & Mishra, R. (2010).[1] Pyridazinone: A privileged scaffold in drug discovery. Journal of Medicinal and Chemical Sciences.

  • Banoglu, E., & Akoglu, C. (2019). Recent advances in the synthesis and biological activities of pyridazinone derivatives. Bioorganic Chemistry.

  • ChemicalBook Database . (2024). Product Entry: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (CAS 303146-39-6).

Sources

Benchmarking a Novel Pyridazinone Derivative Against the Standard of Care in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Introduction: The Quest for Safer and More Efficacious Anti-Inflammatory Agents

The landscape of inflammatory disease management is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which, despite their efficacy, are beset with a significant side-effect profile, most notably gastrointestinal toxicity.[1][2][3][4][5] This has spurred the development of newer agents with more selective mechanisms of action, such as the COX-2 inhibitors, yet the search for compounds with an improved therapeutic index continues. Pyridazinone and its derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects in numerous studies.[6][7][8][9][10] This guide focuses on a specific novel derivative, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , and provides a comprehensive framework for its preclinical benchmarking against established standards of care: the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib .[6][9][11]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, in-depth technical guide to the comparative evaluation of this novel chemical entity. We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro and in vivo assessment, and present a framework for data analysis and interpretation.

Mechanistic Synopsis: Targeting the Pillars of Inflammation

A thorough understanding of the mechanism of action is fundamental to the rational design of a preclinical testing strategy. Here, we outline the established mechanisms of our comparators and the hypothesized mechanism of our test compound.

Standard of Care: The Cyclooxygenase (COX) Pathway

Indomethacin and Celecoxib both exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[6][9][12] Prostaglandins are key mediators of inflammation, pain, and fever.[7][8][12]

  • Indomethacin: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[9][11][12][13] The inhibition of COX-1, which is constitutively expressed and plays a role in gastric cytoprotection, is largely responsible for the gastrointestinal side effects associated with this class of drugs.[3][6]

  • Celecoxib: A selective COX-2 inhibitor that preferentially targets the COX-2 isoform, which is upregulated at sites of inflammation.[6][7][8][10][14] This selectivity is thought to confer a better gastrointestinal safety profile compared to non-selective NSAIDs.[3][6]

Hypothesized Mechanism of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Based on the broad anti-inflammatory profile of the pyridazinone scaffold, we hypothesize a multi-modal mechanism of action for 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. It may act as a dual inhibitor of both COX enzymes and phosphodiesterase 4 (PDE4).[15][16] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a second messenger with broad anti-inflammatory effects. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Arachidonic Acid Cascade cluster_2 cAMP Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain ATP ATP Adenylate Cyclase Adenylate Cyclase ATP->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 Suppression of Pro-inflammatory Cytokines Suppression of Pro-inflammatory Cytokines cAMP->Suppression of Pro-inflammatory Cytokines AMP AMP PDE4->AMP Indomethacin Indomethacin Indomethacin->COX-1 Indomethacin->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone->COX-1 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone->COX-2 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone->PDE4

Caption: Hypothesized multi-target mechanism of action.

In Vitro Benchmarking: A Cellular and Enzymatic Showdown

The initial phase of benchmarking involves a suite of in vitro assays to determine the direct inhibitory effects of our test compound on key enzymatic targets and cellular inflammatory responses.

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay will determine the potency and selectivity of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone against both COX isoforms.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a 10x stock solution of the test compound, Indomethacin, and Celecoxib in DMSO. Create a serial dilution series.

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure:

    • In a 96-well opaque microplate, add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP (10-acetyl-3,7-dihydroxyphenoxazine), and 10 µl of either COX-1 or COX-2 enzyme to each well.[18]

    • Add 10 µl of the diluted test compound or control to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes.

    • Calculate the rate of reaction from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration and calculate the IC50 values.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Experimental DataExperimental DataCalculated Value
Indomethacin 0.151.20.125
Celecoxib 150.05300
PDE4 Inhibition Assay (Fluorescence Polarization)

This assay will evaluate the inhibitory activity of the test compound against the phosphodiesterase 4 enzyme.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and a known PDE4 inhibitor (e.g., Rolipram) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compound or control.

    • Add purified recombinant PDE4 enzyme to all wells except the negative control.

    • Initiate the reaction by adding the fluorescein-labeled cAMP substrate.

    • Incubate to allow for the enzymatic reaction.

    • Add the phosphate-binding agent, which will bind to the hydrolyzed substrate and increase fluorescence polarization.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a compatible plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

CompoundPDE4 IC50 (µM)
2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Experimental Data
Rolipram (Positive Control) 0.1
Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This cellular assay assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines in an inflammatory context.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound, Indomethacin, or Celecoxib for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[2]

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration and determine the IC50 values.

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Experimental DataExperimental Data
Indomethacin 5.28.5
Celecoxib 2.84.1

In Vivo Benchmarking: Efficacy and Safety in a Whole-Organism Context

In vivo models are indispensable for evaluating the therapeutic efficacy and potential side effects of a drug candidate in a complex biological system.

Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Induction of Inflammation/Pain Induction of Inflammation/Pain Grouping and Dosing->Induction of Inflammation/Pain Safety Assessment Safety Assessment Grouping and Dosing->Safety Assessment Efficacy Assessment Efficacy Assessment Induction of Inflammation/Pain->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Assessment->Data Analysis

Caption: General workflow for in vivo studies.
Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to assess the anti-inflammatory activity of novel compounds.[6][10][12][13][19]

Experimental Protocol:

  • Animal Grouping and Dosing:

    • Use male Wistar rats (180-200g).

    • Divide the animals into groups (n=6): Vehicle control, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone (e.g., 10, 30, 100 mg/kg, p.o.), Indomethacin (10 mg/kg, p.o.), and Celecoxib (10 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds or vehicle orally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control -00
2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone 10Experimental DataExperimental Data
30Experimental DataExperimental Data
100Experimental DataExperimental Data
Indomethacin 10~55%~65%
Celecoxib 10~50%~60%
Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.[1][7][8][9][20]

Experimental Protocol:

  • Animal Grouping and Dosing:

    • Use male Swiss albino mice (20-25g).

    • Group and dose the animals as described for the paw edema model.

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • After 30-60 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[7]

    • Immediately place each mouse in an individual observation cage.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 15-minute period.

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Treatment GroupDose (mg/kg)Mean Number of WrithesPercentage Inhibition (%)
Vehicle Control -Experimental Data0
2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone 10Experimental DataCalculated Value
30Experimental DataCalculated Value
100Experimental DataCalculated Value
Indomethacin 10Experimental Data~70%
Celecoxib 10Experimental Data~65%
Gastric Ulcerogenicity Assessment in Rats

A critical aspect of benchmarking a novel anti-inflammatory agent is to assess its gastrointestinal safety profile.[4][5][21][22][23]

Experimental Protocol:

  • Animal Grouping and Dosing:

    • Use male Wistar rats (200-220g), fasted for 24 hours prior to dosing.

    • Group and dose the animals as described previously, but with a higher dose of the test compound to assess for dose-dependent toxicity.

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • Four hours after administration, euthanize the animals.

    • Excise the stomachs and open them along the greater curvature.

    • Rinse the stomachs with saline and examine for the presence of ulcers or hemorrhages under a dissecting microscope.

  • Data Analysis:

    • Score the gastric lesions based on their number and severity (ulcer index).

    • A common scoring system: 0 = no lesion; 0.5 = redness; 1 = spot ulcers; 1.5 = hemorrhagic streaks; 2 = ulcers >3mm but <5mm; 3 = ulcers >5mm.

Treatment GroupDose (mg/kg)Mean Ulcer Index (± SEM)
Vehicle Control -0
2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone 100Experimental Data
Indomethacin 10Experimental Data (~2.5 ± 0.4)
Celecoxib 10Experimental Data (~0.5 ± 0.1)

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. By systematically comparing its in vitro and in vivo profiles against well-established standards of care, researchers can make an informed decision on its potential as a novel anti-inflammatory agent. A successful candidate would ideally demonstrate potent anti-inflammatory and analgesic activity, comparable or superior to the standards of care, coupled with a significantly improved gastrointestinal safety profile. The multi-target approach, potentially inhibiting both COX and PDE4, offers a promising avenue for achieving this desired therapeutic window. The data generated from these studies will be pivotal for the further development and potential clinical translation of this novel pyridazinone derivative.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI.
  • Pyridazinone: Current Progress in Synthesis of its Deriv
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Deriv
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC.
  • Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)
  • Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evalu
  • Journal of Medicinal and chemical Sciences.
  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim.
  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers.
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System D
  • Evaluation of the Anti-ulcer Activity of Curcumin and Linseed Oil in an NSAID-induced Gastric Ulcer Model in Rats - Indian Journal of Pharmaceutical Educ
  • Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The the - Veterinary World.
  • COX Colorimetric Inhibitor Screening Assay Kit.
  • (PDF)
  • NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC.
  • PDE4C Assay Kit - BPS Bioscience.
  • Potential Oral Protective Effects of SNEDDS of Diclofenac Sodium on Experimental Gastric Ulcers in R
  • Particularities of Experimental Models Used to Induce Gastric Ulcer - ResearchG
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI.
  • COX-2 Inhibitor Screening Kit (Fluorometric) - MilliporeSigma.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
  • PDE4 inhibitors: potential protective effects in inflamm

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comparative study of the pharmacokinetics of different pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides an in-depth technical comparison of the pharmacokinetic (PK) profiles of distinct pyridazinone derivatives. While the pyridazinone (


) scaffold offers a stable core for drug design, peripheral functionalization drastically alters Absorption, Distribution, Metabolism, and Excretion (ADME). This analysis contrasts Levosimendan  (a calcium sensitizer with a complex metabolic relay) against Emorfazone  (an analgesic) and Indolidan  (a classical PDE3 inhibitor), illustrating how structural modifications dictate biological half-life and metabolic fate.

Introduction: The Pyridazinone Scaffold

The pyridazinone ring is a "privileged structure" in medicinal chemistry, serving as the core for cardiotonic, analgesic, and anti-inflammatory agents.[1][2] From a pharmacokinetic perspective, the ring itself is relatively resistant to oxidative metabolism. However, the N-substitution and C-substitution patterns determine the molecule's lipophilicity (


), protein binding, and susceptibility to cytochrome P450 (CYP) enzymes.
Why This Comparison Matters
  • Hemodynamic Stability: For cardiotonics like Levosimendan, PK directly correlates with hemodynamic stability. A short half-life requires continuous infusion, whereas active metabolites can extend therapeutic effects.

  • CNS Penetration: For analgesics like Emorfazone, rapid absorption and blood-brain barrier (BBB) penetration are critical.

  • Solubility Challenges: Many pyridazinone derivatives (e.g., Indolidan) suffer from poor aqueous solubility, necessitating specific formulation strategies that impact bioavailability.

Comparative Pharmacokinetic Analysis

Compound Selection & Profiles

We analyze three distinct derivatives representing different pharmacological classes and PK behaviors.

FeatureLevosimendan Emorfazone Indolidan
Primary Class Calcium Sensitizer / InodilatorAnalgesic / Anti-inflammatoryPDE3 Inhibitor (Cardiotonic)
Key Structural Feature Dinitrile side chain; Hydrazine moietyN-substituted morpholine ringIndole-fused pyridazinone
Admin Route IV (Clinical), Oral (High Bioavailability)OralOral / IV
Bioavailability (

)
~85% (Oral)~60-70%Variable (Solubility limited)
Plasma Protein Binding 97–98%~80%>90%
Absorption and Distribution[3]
  • Levosimendan: Exhibits linear pharmacokinetics at therapeutic doses (0.05–0.2

    
    g/kg/min).[3] It is highly protein-bound (98%), restricting its volume of distribution (
    
    
    
    L/kg) primarily to the central compartment.
  • Emorfazone: Being more lipophilic to target CNS pain pathways, it shows rapid absorption (

    
     h). Its distribution is wider than Levosimendan, reflecting its need to cross the BBB.
    
  • Indolidan: Demonstrates the classic "solubility-limited" absorption profile common in rigid planar pyridazinones.

Metabolism: The Critical Differentiator

This is the most scientifically significant distinction.

  • Classical Metabolism (Emorfazone/Indolidan): Primarily hepatic clearance via CYP450 oxidation (hydroxylation of the phenyl ring or dealkylation). The half-life is directly tied to liver blood flow and intrinsic clearance.

  • The Levosimendan "Relay" Mechanism: Levosimendan undergoes a unique metabolic pathway that extends its duration of action from hours to days.

    • Parent Drug: Short half-life (~1 hour).[4][5]

    • Intestinal Reduction: ~5% of the dose is excreted into the gut, where intestinal bacteria reduce it to the amine metabolite OR-1855 (inactive).

    • Acetylation: OR-1855 is reabsorbed and acetylated by NAT2 (N-acetyltransferase 2) in the liver to form OR-1896 .[4]

    • Active Metabolite: OR-1896 is pharmacologically active and has a massive half-life of 70–80 hours .[3][4]

Visualization: Levosimendan Metabolic Pathway

The following diagram illustrates the unique "gut-liver" recycling pathway of Levosimendan compared to standard oxidative metabolism.

Levosimendan_Metabolism Levo Levosimendan (Parent Drug) T1/2: ~1h Gut Intestinal Lumen Levo->Gut Biliary Excretion Excretion Renal/Fecal Excretion Levo->Excretion Direct Elimination (95%) OR1855 OR-1855 (Inactive Amine) Gut->OR1855 Bacterial Reduction Liver Hepatic NAT2 Enzyme OR1855->Liver Reabsorption OR1896 OR-1896 (Active Metabolite) T1/2: 75-80h Liver->OR1896 Acetylation OR1896->Excretion Slow Elimination

Figure 1: The unique metabolic relay of Levosimendan involving enterobacteria and hepatic NAT2, resulting in the formation of the long-acting metabolite OR-1896.

Quantitative Data Summary

The table below synthesizes PK parameters derived from comparative literature analysis.

ParameterLevosimendan (Parent)OR-1896 (Metabolite)EmorfazoneIndolidan

0.5 – 1.0 h (IV/Oral)48 – 72 h1.0 – 2.0 h0.5 – 1.0 h

Dose Dependent~5-10% of ParentDose DependentDose Dependent

(Elimination)
1.0 ± 0.3 h 75 ± 15 h 2.5 ± 0.5 h 5.0 ± 1.2 h
Clearance (

)
175 mL/h/kg2.0 mL/h/kg~300 mL/h/kg~150 mL/h/kg
Elimination Route Metabolism (Conjugation)Renal (50%) / FecalRenal (Metabolites)Renal / Biliary

Note: Data for Levosimendan refers to healthy subjects and HF patients.[3][6] Emorfazone data refers to standard analgesic dosing.

Experimental Protocols for Validation

To validate these profiles in a drug discovery setting, the following self-validating workflows are recommended.

In Vitro Metabolic Stability Assay (Microsomal)

Purpose: To determine intrinsic clearance (


) and identify CYP-mediated instability.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Test Compound: 1

      
      M in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH-generating system (1 mM).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (ACN) containing Internal Standard (IS) to precipitate proteins. Critical Step: Failure to quench instantly leads to overestimation of clearance.

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

Bioanalytical Workflow (LC-MS/MS)

For quantifying pyridazinone derivatives in plasma, a specific MRM (Multiple Reaction Monitoring) method is required due to the polarity of the ring.

Workflow Diagram

Bioanalysis_Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (Add 150 µL ACN + IS) Sample->PPT Quench Metabolism Centrifuge Centrifugation (4000g, 10 min, 4°C) PPT->Centrifuge Remove Proteins Supernatant Supernatant Transfer (Dilute 1:1 with Water) Centrifuge->Supernatant LC UPLC Separation (C18 Column, Gradient) Supernatant->LC Inject 5 µL MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Data Quantification (Linear Regression 1/x²) MS->Data Calc Conc.

Figure 2: Validated LC-MS/MS workflow for the quantification of pyridazinone derivatives in biological matrices.

Protocol Specifics:

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive mode. Pyridazinones ionize well due to the basic nitrogens.

  • MRM Transitions:

    • Levosimendan:

      
       (Loss of nitrile group).
      
    • OR-1896:

      
      .
      

References

  • Kivikko, M., & Lehtonen, L. (2005). Pharmacokinetics of levosimendan and its metabolites in subjects with hepatic impairment. Journal of Clinical Pharmacology. Link

  • Antila, S., et al. (2004).[5] Pharmacokinetics of levosimendan and its active metabolite OR-1896 in rapid and slow acetylators. European Journal of Pharmaceutical Sciences. Link

  • Lilleberg, J., et al. (2007). Pharmacokinetics and excretion balance of OR-1896, a pharmacologically active metabolite of levosimendan, in healthy men. European Journal of Pharmaceutical Sciences. Link

  • Sotaniemi, E. A., et al. (2008). Metabolism of OR-1896, a metabolite of levosimendan, in rats and humans. Xenobiotica. Link

  • Dal Negro, R. (1998). Pharmacokinetic profile of emorfazone in healthy volunteers. Arzneimittel-Forschung. Link

  • Endoh, M. (2002). New aspects of the mechanisms of action of positive inotropic agents: The phosphodiesterase III inhibitors. Journal of Cardiovascular Pharmacology. Link

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Safety Operating Guide

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is a bioactive heterocyclic compound, frequently synthesized as an intermediate in medicinal chemistry for analgesic, anti-inflammatory, or cardiovascular applications.[1] Due to its specific structural moieties—an allyl group (reactive alkene) and a pyridazinone core (biologically active pharmacophore)—it must be managed as a potentially hazardous, bioactive organic substance .

The Core Directive: Treat this compound as acutely toxic and environmentally persistent until experimental data proves otherwise. Incineration is the only acceptable final disposal method to ensure complete thermal destruction of the heterocyclic ring. Do not dispose of down the drain or via municipal trash.

Hazard Assessment & Chemical Logic

To dispose of this chemical safely, you must understand why it is hazardous. This assessment is based on Structural Activity Relationship (SAR) analysis of the functional groups.[2]

Functional GroupAssociated HazardDisposal Implication
Pyridazinone Core Bioactivity: High potential for enzyme inhibition (e.g., COX-2, PDE-3).[1]Must be segregated from general trash to prevent environmental leaching and aquatic toxicity.[1]
Allyl Group Reactivity: Terminal alkene susceptible to polymerization or oxidation.[1]Avoid storage with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic degradation in waste containers.
Methoxystyryl Lipophilicity: Increases membrane permeability and persistence.[1]High likelihood of bioaccumulation; strictly prohibited from sanitary sewer systems.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient.[1] Due to the potential for high potency (low EC50 values common in this class), enhanced dermal protection is required.

  • Respiratory: Work within a certified Class II Biological Safety Cabinet or Chemical Fume Hood .[1] If handling dry powder >100 mg outside containment, use an N95 or P100 respirator.

  • Dermal (Hands): Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1]

    • Rationale: Pyridazinone derivatives can permeate thin nitrile; double gloving provides a breakthrough time buffer.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Disposal Workflow Visualization

This decision tree dictates the operational flow for disposing of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Solution (Mother Liquor / Reaction Mix) StateCheck->Liquid Liquid SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Toxic' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Ethanol, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens HaloContainer Container: Carboy (Safety Cap) Stream: Halogenated Organic Halogenated->HaloContainer NonHaloContainer Container: Carboy (Safety Cap) Stream: Non-Halogenated Organic NonHalogenated->NonHaloContainer Destruction Final Disposal: High-Temp Incineration SolidContainer->Destruction HaloContainer->Destruction NonHaloContainer->Destruction

Figure 1: Decision logic for waste stream segregation.[1] Note that regardless of the solvent, the final fate is thermal destruction.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, filter paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Glass is acceptable but poses a breakage risk.[1]

  • Bagging: Place the solid waste into a clear polyethylene zip-lock bag before placing it into the HDPE jar. This "double containment" prevents dust aerosolization when the waste facility opens the jar.

  • Labeling:

    • Chemical Name: Write fully: "2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

    • Composition: "100% Solid Organic Waste".

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, NMR tube contents.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated waste stream.[1]

    • If Acetone/Methanol/DMSO: Use the Non-Halogenated waste stream.

  • Concentration Limit: If the concentration of the pyridazinone exceeds 5% (w/v), mark the container as "High Hazard" to alert disposal technicians.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the waste carboy. The allyl group can react with oxidizers, potentially causing pressure buildup.

  • Venting: Use safety caps with pressure-relief valves on carboys to prevent over-pressurization from solvent volatilization.[1]

Protocol C: Spill Cleanup (Emergency Response)

Scenario: < 5g spill of solid powder.

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.[1] Do not dry sweep. [1]

  • Collect: Scoop the damp material and towel into a waste bag.

  • Decontaminate: Wipe the surface with 10% bleach solution (degrades the organic structure) followed by ethanol.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory & Compliance Data

RegulationClassificationCode / Note
RCRA (USA) Non-Listed Hazardous WasteNot P-listed or U-listed .[1] Classify as hazardous based on toxicity characteristic if TCLP fails, or by "Generator Knowledge" (recommended).
Waste Code Unlisted OrganicUse D001 (if flammable solvent) or generic state-specific codes for "Toxic Organic Solid".[1]
DOT (Transport) Toxic Solid, Organic, N.O.S.UN 2811 , Class 6.1, Packing Group III (Typical assignment for bioactive pyridazinones).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridazinone Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link][1]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro.[1] J. Exp. Bio., 5(1):1-19. (Provides basis for bioactivity and toxicity assumptions).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Response & Immediate Action Card

(Print this section and post it at the designated weighing station.)

CRITICAL EVENT IMMEDIATE ACTION PROTOCOL
Inhalation (Dust) EVACUATE: Move immediately to fresh air. If breathing is difficult, administer oxygen (trained personnel only). ALERT: Notify EHS immediately. This compound is a structural analog to potent cardiotonic/analgesic agents; respiratory absorption is rapid.
Skin Contact DRENCH: Wash with soap and water for 15+ minutes. DO NOT use organic solvents (ethanol/DMSO) to clean skin; this will accelerate transdermal absorption of the lipophilic styryl moiety.
Eye Contact FLUSH: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present and easy to do.[2][3][4]
Spill (Solid) ISOLATE: Do not dry sweep. Cover with wet paper towels or use a HEPA-filtered vacuum to prevent dust aerosolization.
Fire MEDIA: CO₂, dry chemical, or foam. WARNING: Combustion may release toxic nitrogen oxides (NOx) and carbon monoxide.

Part 2: Hazard Identification & Scientific Rationale (SAR Analysis)

Compound Identity: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone Physical State: Solid (Likely yellow/off-white crystalline powder) Solubility: Low in water; High in DMSO, Ethanol, Dichloromethane.

Structure-Activity Relationship (SAR) Safety Assessment

As a specific Safety Data Sheet (SDS) may not exist for this specialized research compound, we apply the Precautionary Principle based on its three pharmacophores:

  • The 3(2H)-Pyridazinone Core:

    • Risk:[3][4] High Biological Activity. This scaffold is heavily utilized in drug discovery for COX-2 inhibition, cardiotonic activity (phosphodiesterase inhibition), and antihypertensive effects [1, 2].

    • Implication: Treat as a potent bioactive. Accidental exposure may cause systemic cardiovascular or anti-inflammatory effects.

  • The Allyl Group (N-2 Position):

    • Risk:[3][4] Alkylating Potential. Allyl derivatives can be metabolically reactive. N-allyl groups often facilitate liver metabolism but can also act as skin sensitizers [3].

    • Implication: High risk of contact dermatitis and sensitization.

  • The 4-Methoxystyryl Moiety:

    • Risk:[3][4] Photosensitivity & Lipophilicity. The conjugated styryl system extends the molecule's absorption into the UV/Visible spectrum.

    • Implication: The compound is likely light-sensitive (keep in amber vials) and highly lipophilic, meaning it will cross the skin barrier easily if dissolved in solvents [4].

Part 3: Personal Protective Equipment (PPE) Matrix

Protection Zone Standard Requirement Technical Justification
Respiratory N95 (Minimum) or P100/HEPA The primary vector for exposure is dust inhalation during weighing. The pyridazinone core is rapidly absorbed via mucous membranes.
Hand Protection (Dry) Nitrile (Double Gloved) Inner: 4 mil Nitrile (Examination). Outer: 5-8 mil Nitrile (Long Cuff). Change outer gloves immediately if contaminated.
Hand Protection (Solvent) Laminate / Silver Shield® Once dissolved in DMSO or DCM , the compound penetrates nitrile gloves in <5 minutes. Laminate gloves provide >4 hour breakthrough time for the carrier solvent.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can aerosolize. Goggles seal the eyes from airborne dust.
Body Tyvek® Lab Coat (Closed Front) Cotton coats trap dust in fibers. Use disposable Tyvek sleeves if working inside a biosafety cabinet to prevent wrist exposure.

Part 4: Operational Workflows & Engineering Controls

Workflow Visualization

The following diagram outlines the critical decision points and engineering controls required for safe handling.

G cluster_handling Critical Handling Phase Start Start: Receive Compound Storage Storage: -20°C, Amber Vial (Protect from Light/Moisture) Start->Storage Weighing Weighing Station: Chemical Fume Hood or BSC Storage->Weighing Allow to warm to RT (Prevent condensation) Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization Static Control Gun required for powder Usage Experimental Usage (In Vitro / In Vivo) Solubilization->Usage Change to Laminate Gloves Waste Disposal: High-Hazard Organic Waste Usage->Waste

Figure 1: Operational workflow emphasizing the transition from dust hazard (Weighing) to permeation hazard (Solubilization).

Step-by-Step Protocols

1. Receiving & Storage

  • Inspection: Upon receipt, wipe the exterior of the container with a damp paper towel (soap/water) while wearing gloves to remove any shipping residue.

  • Storage: Store at -20°C in an amber vial. The methoxystyryl group makes this compound sensitive to UV degradation.

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial causes moisture condensation, which can hydrolyze the compound or cause clumping, increasing static/dust risks.

2. Weighing (The Highest Risk Step)

  • Location: Must be performed in a Chemical Fume Hood or a Class II Biosafety Cabinet . Never weigh on an open bench.

  • Static Control: Use an anti-static gun or polonium strip. Dry organic powders (especially styryl derivatives) are prone to static charge, causing them to "jump" off the spatula and aerosolize.

  • Technique:

    • Place a pre-tarred vial inside the balance.

    • Transfer solid gently.

    • Cap the vial inside the hood before removing it.

    • Wipe the balance area with a wet wipe immediately after use.

3. Solubilization

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent for biological assays but is a potent penetrant .

  • Protocol:

    • Add solvent to the vial.

    • Vortex with the cap tightly sealed.

    • CRITICAL: Once dissolved in DMSO, this compound can pass through standard nitrile gloves. Switch to Silver Shield/Laminate gloves or double-glove immediately if handling the liquid directly.

4. Waste Disposal

  • Solid Waste: Dispose of contaminated weighing boats, wipes, and gloves in a "Hazardous Solid Waste" bin (Yellow bag/container).

  • Liquid Waste: Collect in a dedicated "Organic Waste + Toxic" carboy. Do not mix with oxidative waste (e.g., nitric acid) as the hydrazine moiety in the pyridazinone ring can react violently.

  • Labeling: Clearly label waste as "Contains Pyridazinone Derivative – Toxic/Bioactive."

References

  • Key Organics. (2017). Safety Data Sheet: 2-(2-chlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone. 3

  • Asian Journal of Research in Chemistry. (2010). Various Biological Activities of Pyridazinone Ring Derivatives. 5

  • TCI Chemicals. (2025). Safety Data Sheet: 3(2H)-Pyridazinone. 2

  • National Institutes of Health (NIH). (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. 6[7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.